(R)-Sitcp
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-phenyl-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23P/c1-2-10-22(11-3-1)26-16-20-8-4-6-18-12-14-25(23(18)20)15-13-19-7-5-9-21(17-26)24(19)25/h1-11H,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPJMVSYFGSRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=CC=C4)CP(CC5=CC=CC1=C35)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-Sitcp in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-Sitcp, a chiral spiro-phosphine ligand, has emerged as a powerful tool in asymmetric catalysis, enabling the enantioselective construction of complex molecular architectures. This guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
Core Applications: Asymmetric Cycloaddition Reactions
This compound has proven particularly effective in catalyzing asymmetric cycloaddition reactions, offering high yields and excellent enantioselectivities. Two prominent examples are the [3+2] cycloaddition of allenoates with benzofuranone-derived olefins and the [4+2] cycloaddition of ketimines with allenoates.
This compound Catalyzed [3+2] Cycloaddition
This reaction provides a highly efficient route to functionalized 3-spirocyclopentene benzofuran-2-ones, structures of significant interest in medicinal chemistry. The reaction proceeds with high regio-, diastereo-, and enantioselectivity under mild conditions.[1]
Quantitative Data Summary:
| Entry | Benzofuranone Olefin (1) | Allenoate (2) | Product | Yield (%) | dr | ee (%) |
| 1 | 1a (R¹=H, R²=Ph) | 2a (R³=CO₂Me) | 3aa | 95 | >20:1 | 95 |
| 2 | 1b (R¹=H, R²=4-MeC₆H₄) | 2a | 3ba | 92 | >20:1 | 96 |
| 3 | 1c (R¹=H, R²=4-FC₆H₄) | 2a | 3ca | 94 | >20:1 | 97 |
| 4 | 1d (R¹=H, R²=2-thienyl) | 2a | 3da | 89 | >20:1 | 94 |
| 5 | 1a (R¹=H, R²=Ph) | 2b (R³=CO₂Et) | 3ab | 96 | >20:1 | 95 |
| 6 | 1a (R¹=H, R²=Ph) | 2c (R³=CO₂Bn) | 3ac | 93 | >20:1 | 96 |
Experimental Protocol: General Procedure for the [3+2] Cycloaddition
To a solution of benzofuranone-derived olefin (1, 0.1 mmol) and this compound (0.01 mmol, 10 mol%) in toluene (1.0 mL) was added the allenoate (2, 0.12 mmol) at room temperature. The reaction mixture was stirred at this temperature and monitored by TLC. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product (3).
Reaction Mechanism:
The proposed mechanism for the [3+2] cycloaddition is depicted below. The reaction is initiated by the nucleophilic addition of the phosphine catalyst to the allenoate, forming a zwitterionic intermediate. This intermediate then undergoes a [3+2] cycloaddition with the benzofuranone-derived olefin. Subsequent intramolecular proton transfer and elimination of the catalyst furnishes the final product and regenerates the active catalyst.
Figure 1. Proposed catalytic cycle for the this compound catalyzed [3+2] cycloaddition.
This compound Catalyzed [4+2] Cycloaddition
This compound also effectively catalyzes the enantioselective formal [4+2] cycloaddition of saccharin-derived ketimines with allenoates, leading to the synthesis of valuable tricyclic tetrahydropyridines. These reactions are reported to proceed in good yields and with high enantioselectivities.[2]
Quantitative Data Summary:
| Entry | Ketimine (4) | Allenoate (5) | Product | Yield (%) | ee (%) |
| 1 | 4a (R¹=Ph) | 5a (R²=Me) | 6aa | 85 | 92 |
| 2 | 4b (R¹=4-MeC₆H₄) | 5a | 6ba | 88 | 93 |
| 3 | 4c (R¹=4-ClC₆H₄) | 5a | 6ca | 82 | 91 |
| 4 | 4a (R¹=Ph) | 5b (R²=Et) | 6ab | 86 | 90 |
Experimental Protocol: General Procedure for the [4+2] Cycloaddition
In a dried reaction tube, saccharin-derived ketimine (4, 0.1 mmol) and this compound (0.01 mmol, 10 mol%) were dissolved in anhydrous toluene (1.0 mL) under an argon atmosphere. The corresponding allenoate (5, 0.12 mmol) was then added, and the mixture was stirred at the specified temperature until the ketimine was completely consumed as indicated by TLC analysis. The solvent was then evaporated, and the residue was purified by flash column chromatography on silica gel to give the desired tricyclic tetrahydropyridine (6).
Reaction Mechanism:
The catalytic cycle for the [4+2] cycloaddition is believed to proceed through a similar phosphine-catalyzed activation of the allenoate. The resulting zwitterionic intermediate then acts as a four-carbon component in a formal [4+2] cycloaddition with the ketimine.
Figure 2. Proposed catalytic cycle for the this compound catalyzed [4+2] cycloaddition.
Synthesis of this compound
A detailed, reproducible experimental protocol for the synthesis of this compound is a valuable asset for researchers.
Experimental Workflow:
Figure 3. Synthetic workflow for the preparation of this compound.
Conclusion
This compound is a highly effective chiral phosphine catalyst for asymmetric cycloaddition reactions, providing access to complex and valuable chiral molecules with high levels of stereocontrol. The operational simplicity and mild reaction conditions associated with its use make it an attractive tool for both academic research and industrial applications in drug discovery and development. Further exploration of the substrate scope and application of this compound in other asymmetric transformations is an active area of research.
References
(R)-Sitcp Catalyst: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (R)-Sitcp catalyst, a chiral spirocyclic phosphine ligand, has emerged as a powerful tool in asymmetric catalysis. Its rigid, well-defined chiral environment has proven highly effective in inducing high stereoselectivity in a variety of chemical transformations, most notably in enantioselective cycloaddition reactions. This technical guide provides a detailed overview of the synthesis and characterization of the this compound catalyst, offering valuable protocols and data for researchers in organic synthesis and drug development.
Synthesis of this compound Catalyst
The synthesis of the this compound catalyst, systematically named (11aR)-5,6,10,11,12,13-Hexahydro-5-phenyl-4H-diindeno[7,1-cd:1',7'-ef]phosphocine, is a multi-step process starting from readily available materials. The key to inducing chirality is the use of an enantiomerically pure precursor, typically derived from the resolution of a spirobiindane derivative.
Synthesis Pathway
The logical pathway for the synthesis of the this compound catalyst can be visualized as follows:
Caption: Synthetic route to the this compound catalyst.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of the this compound catalyst is not yet publicly available in the searched literature. The synthesis is likely to be found in the primary literature from the research group of Professor Qi-Lin Zhou, who developed this class of ligands.
Characterization of this compound Catalyst
Comprehensive characterization is crucial to confirm the identity, purity, and chiral integrity of the this compound catalyst. The following sections detail the standard analytical techniques employed and the expected data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for the structural elucidation of the this compound catalyst.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound catalyst in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Acquisition: Record ¹H NMR, ¹³C NMR, and ³¹P NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak or an internal standard.
Table 1: NMR Spectroscopic Data for this compound Catalyst
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity | Assignment |
| ¹H NMR | Data not available in search results | Data not available in search results | Data not available in search results | Aromatic and aliphatic protons |
| ¹³C NMR | Data not available in search results | Data not available in search results | Data not available in search results | Aromatic and aliphatic carbons |
| ³¹P NMR | Data not available in search results | - | singlet | Phosphine phosphorus |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the this compound molecule.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the catalyst, or as a KBr pellet.
-
Acquisition: Record the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups.
Table 2: FT-IR Spectroscopic Data for this compound Catalyst
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results | Data not available in search results | P-Ph, C-H (aromatic, aliphatic), C=C (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the this compound catalyst and to confirm its elemental composition.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: Obtain the mass spectrum and identify the molecular ion peak ([M+H]⁺ or M⁺).
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass determination, perform HRMS analysis to confirm the elemental composition.
Table 3: Mass Spectrometric Data for this compound Catalyst
| Technique | Ion | Calculated m/z | Found m/z |
| HRMS | [M+H]⁺ | Calculated for C₂₅H₂₄P | Data not available in search results |
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the this compound catalyst, confirming its absolute stereochemistry.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the this compound catalyst suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent system.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
Table 4: Selected Crystallographic Data for this compound Catalyst
| Parameter | Value |
| Crystal System | Data not available in search results |
| Space Group | Data not available in search results |
| a (Å) | Data not available in search results |
| b (Å) | Data not available in search results |
| c (Å) | Data not available in search results |
| α (°) | Data not available in search results |
| β (°) | Data not available in search results |
| γ (°) | Data not available in search results |
| Volume (ų) | Data not available in search results |
| Z | Data not available in search results |
| R-factor (%) | Data not available in search results |
Note: While a CIF file containing crystal structure data for a related application is mentioned in the literature, specific crystallographic parameters for the isolated this compound catalyst were not found in the provided search results.
Application in Asymmetric Catalysis: An Exemplary Workflow
The this compound catalyst is particularly effective in promoting enantioselective cycloaddition reactions. A general workflow for such a reaction is depicted below.
Caption: General workflow for an this compound-catalyzed reaction.
Conclusion
The this compound catalyst represents a significant advancement in the field of asymmetric catalysis. Its unique spirocyclic backbone provides a rigid and effective chiral environment for a range of chemical transformations. While detailed synthetic and characterization data remain within specialized literature, this guide provides a framework for understanding the key aspects of this important catalyst. Further research into the publications of its originators is recommended for obtaining the specific, in-depth data required for its synthesis and application.
An In-depth Technical Guide to the Chiral Spiro Phosphine Ligand (R)-SITCP and its Applications in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral spiro phosphine ligand (R)-SITCP, a member of the privileged class of spiro-scaffold ligands.[1] The unique structural features of these ligands, such as high rigidity and C2 symmetry, have led to their successful application in a variety of asymmetric catalytic transformations, yielding products with high enantioselectivity.[1][2] This document details the structure of this compound, its synthesis from the readily available (R)-SPINOL, and its application in asymmetric cycloaddition reactions, providing experimental protocols and quantitative data for researchers in organic synthesis and drug development.
The this compound Ligand: Structure and Synthesis
This compound is a chiral monodentate phosphine ligand built upon a 1,1'-spirobiindane backbone. This scaffold imparts significant conformational rigidity, which is crucial for achieving high levels of stereocontrol in catalytic reactions. The structure of this compound is depicted below:
Figure 1: Chemical Structure of this compound
Conceptual Synthesis of this compound
Caption: Conceptual workflow for the synthesis of this compound from (R)-SPINOL.
Applications in Asymmetric Catalysis: [3+2] Cycloaddition
This compound has proven to be a highly effective catalyst for asymmetric cycloaddition reactions. One notable application is the [3+2] cycloaddition of allenoates with benzofuranone-derived olefins, which produces functionalized 3-spirocyclopentene benzofuran-2-ones with high regio-, diastereo-, and enantioselectivity.[3]
Quantitative Data Summary
The following table summarizes the performance of this compound in the asymmetric [3+2] cycloaddition of various benzofuranone-derived olefins with ethyl allenoate. The data is extracted from the work of Wang et al.[3]
| Entry | Benzofuranone Substituent (R¹) | Product | Yield (%) | dr | ee (%) |
| 1 | Phenyl | 3a | 95 | >20:1 | 98 |
| 2 | 4-Methylphenyl | 3b | 96 | >20:1 | 99 |
| 3 | 4-Methoxyphenyl | 3c | 94 | >20:1 | 99 |
| 4 | 4-Fluorophenyl | 3d | 92 | >20:1 | 98 |
| 5 | 4-Chlorophenyl | 3e | 93 | >20:1 | 97 |
| 6 | 4-Bromophenyl | 3f | 95 | >20:1 | 98 |
| 7 | 3-Methylphenyl | 3g | 91 | >20:1 | 97 |
| 8 | 2-Methylphenyl | 3h | 90 | >20:1 | 96 |
| 9 | 2-Naphthyl | 3i | 96 | >20:1 | 99 |
| 10 | 2-Thienyl | 3j | 88 | >20:1 | 95 |
Conditions: Benzofuranone-derived olefin (0.1 mmol), ethyl allenoate (0.12 mmol), this compound (10 mol%), CH2Cl2 (1.0 mL), 30 °C, 24 h. dr = diastereomeric ratio. ee = enantiomeric excess.
General Experimental Protocol for this compound-Catalyzed [3+2] Cycloaddition
The following is a general experimental procedure adapted from Wang et al. for the asymmetric [3+2] cycloaddition of a benzofuranone-derived olefin with an allenoate.[3]
Materials:
-
This compound (10 mol%)
-
Benzofuranone-derived olefin (1.0 equiv)
-
Allenoate (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the benzofuranone-derived olefin (0.1 mmol, 1.0 equiv) and this compound (0.01 mmol, 10 mol%).
-
Add anhydrous dichloromethane (1.0 mL) via syringe.
-
Add the allenoate (0.12 mmol, 1.2 equiv) to the mixture via syringe.
-
Stir the reaction mixture at 30 °C for 24 hours.
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 3-spirocyclopentene benzofuran-2-one product.
Reaction Mechanism
The mechanism of the phosphine-catalyzed cycloaddition of allenoates is well-established.[4] The reaction is initiated by the nucleophilic addition of the phosphine catalyst to the central carbon of the allenoate, generating a zwitterionic intermediate. This intermediate then acts as a nucleophile, attacking the electrophilic partner (in this case, the benzofuranone-derived olefin). Subsequent intramolecular cyclization and catalyst elimination furnish the final product and regenerate the active catalyst.
Caption: Catalytic cycle for the [3+2] cycloaddition reaction.
Conclusion
The chiral spiro phosphine ligand this compound is a powerful tool in asymmetric catalysis, enabling the synthesis of complex chiral molecules with high levels of stereocontrol. Its efficacy in [3+2] cycloaddition reactions, as demonstrated by the high yields and excellent enantioselectivities achieved, underscores its potential for applications in the synthesis of natural products and pharmaceuticals. The straightforward experimental protocols and the catalytic nature of the process make this compound an attractive choice for researchers in the field of drug development and organic synthesis. Further exploration of the applications of this compound and other chiral spiro phosphine ligands is expected to lead to the development of novel and efficient synthetic methodologies for the preparation of enantiomerically pure compounds.
References
- 1. Development of Privileged Chiral Spiro Ligands and Catalysts-å¨å ¶æææè¯¾é¢ç»ä¸»é¡µ [zhou.nankai.edu.cn]
- 2. Chiral diphosphine and monodentate phosphorus ligands on a spiro scaffold for transition-metal-catalyzed asymmetric reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
Enantioselective Catalysis with (R)-SITCP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of the chiral spiro-phosphepine catalyst, (R)-SITCP, in enantioselective catalysis. This compound has emerged as a powerful tool for the stereocontrolled synthesis of complex molecular architectures, demonstrating remarkable efficiency in various cycloaddition reactions. This document details the key reactions catalyzed by this compound, presenting quantitative data, comprehensive experimental protocols, and mechanistic insights to facilitate its application in research and development.
Core Applications of this compound in Enantioselective Cycloadditions
This compound has proven to be a highly effective catalyst in two significant classes of enantioselective cycloaddition reactions: the [4+2] annulation of ketimines with allenoates and the [3+2] cycloaddition of benzofuranone-derived olefins with allenoates. These reactions provide access to structurally diverse and pharmaceutically relevant heterocyclic compounds with high levels of stereocontrol.
Enantioselective Formal [4+2] Cycloaddition of Saccharin-Derived Ketimines
A notable application of this compound is in the enantioselective formal [4+2] cycloaddition of saccharin-derived ketimines with ethyl α-methylallenoate. This reaction, pioneered by Sasai and coworkers, affords the synthesis of complex tricyclic tetrahydropyridines in good yields and with high enantioselectivities.[1]
Quantitative Data Summary
| Entry | Ketimine (R) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 3a | 85 | 92 |
| 2 | 4-Methylphenyl | 3b | 82 | 93 |
| 3 | 4-Methoxyphenyl | 3c | 88 | 91 |
| 4 | 4-Chlorophenyl | 3d | 75 | 90 |
| 5 | 2-Thienyl | 3e | 78 | 89 |
Experimental Protocol: General Procedure for the [4+2] Cycloaddition
To a solution of the saccharin-derived ketimine (0.2 mmol) and ethyl α-methylallenoate (0.3 mmol) in toluene (2.0 mL) is added this compound (10 mol%, 0.02 mmol) at room temperature under an argon atmosphere. The reaction mixture is stirred for 24 hours. After completion of the reaction, as monitored by TLC, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding tricyclic tetrahydropyridine.
Enantioselective [3+2] Cycloaddition of Benzofuranone-Derived Olefins
Shi and coworkers have demonstrated the utility of this compound in the highly regio-, diastereo-, and enantioselective [3+2] cycloaddition of benzofuranone-derived olefins with allenoates. This methodology provides access to functionalized 3-spirocyclopentene benzofuran-2-ones, which are valuable structural motifs in natural products and medicinal chemistry.[2][3][4]
Quantitative Data Summary
| Entry | Benzofuranone-derived olefin (R¹, R²) | Allenoate (R³) | Product | Yield (%) | rr | ee (%) |
| 1 | H, H | H | 5aa | 78 | >19:1 | 99 |
| 2 | 5-Me, H | H | 5ba | 85 | >19:1 | 98 |
| 3 | 5-Cl, H | H | 5ca | 82 | >19:1 | 99 |
| 4 | H, H | Phenyl | 5ad | 96 | >19:1 | 95 |
| 5 | H, H | 4-Tolyl | 5ae | 94 | >19:1 | 96 |
Experimental Protocol: General Procedure for the [3+2] Cycloaddition
A mixture of the benzofuranone-derived olefin (0.1 mmol), the allenoate (0.15 mmol), this compound (10 mol%, 0.01 mmol), and 4 Å molecular sieves (30 mg) in a mixed solvent of toluene and dichloromethane (1:1, 1.0 mL) is stirred at room temperature for 12 hours.[3] The reaction mixture is then directly purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to give the desired 3-spirocyclopentene benzofuran-2-one.[3]
Mechanistic Insights and Reaction Pathways
The high degree of stereocontrol exerted by the this compound catalyst can be attributed to the formation of a chiral zwitterionic intermediate. The proposed catalytic cycles for both the [4+2] and [3+2] cycloadditions involve the initial nucleophilic addition of the phosphine to the allenoate, followed by a stereodetermining cycloaddition step.
Proposed Catalytic Cycle for the [4+2] Cycloaddition
The reaction is initiated by the addition of this compound to the allenoate to form a zwitterionic intermediate. This intermediate then undergoes a [4+2] cycloaddition with the ketimine. Subsequent elimination of the catalyst furnishes the tricyclic tetrahydropyridine product and regenerates the active catalyst.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones - Chemical Science (RSC Publishing) [pubs.rsc.org]
Core Chemical Identifiers and Properties of (R)-Sitcp
This technical guide provides essential information regarding the chiral spiro-phosphepine catalyst, (R)-Sitcp. The following data summarizes its key chemical identifiers and physical properties.
This compound is a chiral phosphine catalyst utilized in enantioselective synthesis. Notably, it has been employed in the promotion of enantioselective formal [4 + 2] cycloaddition reactions.[1]
Chemical Data for this compound
| Identifier | Value | Source |
| CAS Number | 856407-37-9 | PubChem[2] |
| Molecular Formula | C25H23P | PubChem[2] |
| Molecular Weight | 354.4 g/mol | PubChem[2] |
| PubChem CID | 11325691 | PubChem[2] |
Experimental Application: Enantioselective [4 + 2] Cycloaddition
A notable application of this compound is in the enantioselective formal [4 + 2] cycloaddition of saccharin-derived ketimines and ethyl α-methylallenoate. This reaction yields tricyclic tetrahydropyridines with good yields and high enantiomeric excesses.[1]
The general workflow for this type of phosphine-catalyzed reaction involves the nucleophilic addition of the phosphine to an allenoate, forming a zwitterionic intermediate. This intermediate then reacts with an imine through a series of steps, including proton transfers and conjugate addition, to ultimately yield the tetrahydropyridine product and regenerate the phosphine catalyst.
Figure 1. Generalized workflow for the this compound catalyzed [4 + 2] annulation.
References
The Discovery and Development of (R)-Sitagliptin: A Technical Whitepaper
This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of (R)-Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus. It is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Medicinal Chemistry
The journey to the discovery of Sitagliptin began at Merck in 1999, prompted by the validation of glucagon-like peptide-1 (GLP-1) as a therapeutic target for type 2 diabetes.[1] The oral administration of a DPP-4 inhibitor was identified as a viable approach to enhance the levels of endogenous GLP-1.[1]
Initial efforts involved the in-licensing of threo- and allo-isoleucyl thiazolidide, known DPP-4 inhibitors. However, these compounds exhibited significant toxicity in preclinical studies.[1] Further investigation revealed that this toxicity was likely due to the inhibition of the related proline peptidases, DPP8 and DPP9.[1][2] This crucial finding established a critical mandate for the program: to identify a highly selective DPP-4 inhibitor.
Medicinal chemistry campaigns moved away from the initial alpha-amino acid series due to a lack of selectivity.[1] Through structure-activity relationship (SAR) studies on screening leads, a promising and highly selective beta-amino acid piperazine series was identified.[1][3] A significant challenge with this series was the extensive in vivo metabolism of the piperazine moiety. To address this, a series of bicyclic derivatives were synthesized, leading to the discovery of a potent and selective triazolopiperazine series.[1][2] These analogs demonstrated excellent pharmacokinetic profiles in preclinical models. Optimization of this series culminated in the identification of Sitagliptin ((R)-Sitagliptin).[1][3]
Synthesis of (R)-Sitagliptin
The development of an efficient and stereoselective synthesis for the chiral (R)-enantiomer of Sitagliptin was a key challenge. Over the years, several synthetic strategies have been reported.
One of the notable chemical syntheses involves the asymmetric hydrogenation of a prositagliptin enamine precursor using a rhodium-based chiral catalyst, specifically Rh(Josiphos).[4] While effective, this method has the drawback of potential rhodium contamination, necessitating additional purification steps.[4]
A more efficient and greener alternative was subsequently developed utilizing an enzymatic process. This biocatalytic approach employs an (R)-selective transaminase to convert the prositagliptin ketone directly to the desired (R)-amine of Sitagliptin with high enantiomeric excess.[4]
Mechanism of Action
Sitagliptin is a competitive, reversible, and tight-binding inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[5][6] DPP-4 is a serine protease that is responsible for the rapid degradation of the incretin hormones GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[7][8][9] These incretins are released from the gastrointestinal tract in response to food intake and play a crucial role in glucose homeostasis.[10]
By inhibiting DPP-4, Sitagliptin prevents the breakdown of active GLP-1 and GIP, leading to increased circulating levels of these hormones.[8][11][12][13] This elevation of active incretins has several downstream effects that contribute to improved glycemic control:
-
Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic beta-cells to release insulin in a glucose-dependent manner.[8][9][10] This means that insulin secretion is enhanced primarily when blood glucose levels are high, minimizing the risk of hypoglycemia.
-
Suppression of Glucagon Release: GLP-1 also acts on pancreatic alpha-cells to suppress the secretion of glucagon, particularly in the postprandial state.[8][9][10] Reduced glucagon levels lead to decreased hepatic glucose production.
-
Delayed Gastric Emptying: GLP-1 slows down the rate at which food empties from the stomach, which helps to reduce post-meal glucose excursions and can also contribute to a feeling of satiety.[9][10][11]
-
Reduced Appetite: By acting on the brain, GLP-1 can also help to decrease appetite.[10]
The overall effect of Sitagliptin is to enhance the body's own ability to control blood sugar levels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Sitagliptin and a typical experimental workflow for evaluating DPP-4 inhibition.
Caption: Signaling pathway of (R)-Sitagliptin.
Caption: Experimental workflow for DPP-4 inhibition assay.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Sitagliptin is orally bioavailable and can be administered with or without food.[14] It is primarily cleared by the kidneys, with a significant portion excreted as the unchanged parent compound.
| Parameter | Value | Reference |
| Absolute Bioavailability | ~87% | [14] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | [7][14] |
| Plasma Protein Binding | 38% | [7][15] |
| Apparent Terminal Half-life (t₁/₂) | 8 - 14 hours | [7][12][13] |
| Metabolism | Primarily via CYP3A4 and to a lesser extent CYP2C8 | [7][15] |
| Route of Elimination | ~87% in urine, ~13% in feces | [15] |
| Unchanged in Urine | ~79% | [15] |
Pharmacodynamics
Sitagliptin exhibits dose-dependent inhibition of plasma DPP-4 activity. This inhibition leads to a clinically significant increase in post-meal active GLP-1 levels.
| Dose | DPP-IV Inhibition | Effect on Active GLP-1 | Reference |
| 50 mg | ≥ 80% over a 12-hour period | - | [12][13] |
| 100 mg | ≥ 80% over a 24-hour period | ~2-fold increase post-meal | [12][13] |
| 200 mg bid | ~90% inhibition | 2.7-fold increase | [16] |
Clinical Efficacy and Safety
Sitagliptin is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus.[7][14][15] It is available as a monotherapy or in combination with other antihyperglycemic agents, such as metformin. The typical dosage is 100 mg once daily.[7][9][14]
Commonly reported side effects include headache and upper respiratory tract infections.[7][10] While generally well-tolerated, rare but serious side effects such as pancreatitis and heart failure have been reported.[10] Sitagliptin is not associated with a significant risk of hypoglycemia when used as monotherapy.[12][13]
Experimental Protocols
DPP-IV Enzyme Inhibition Assay
Objective: To determine the in vitro potency of (R)-Sitagliptin in inhibiting DPP-IV enzyme activity.
Materials:
-
Recombinant human DPP-IV enzyme
-
Fluorogenic substrate (e.g., H-Gly-Pro-AMC)
-
(R)-Sitagliptin (test compound)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplates
-
Fluorescence plate reader
Methodology:
-
A stock solution of (R)-Sitagliptin is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.
-
In a 96-well plate, the various concentrations of (R)-Sitagliptin are added to the wells. A control group with solvent only is also included.
-
A fixed concentration of recombinant human DPP-IV enzyme is added to each well and the plate is pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the fluorogenic substrate H-Gly-Pro-AMC to all wells.
-
The plate is incubated for a defined period (e.g., 30-60 minutes) at 37°C.
-
The fluorescence generated from the cleavage of the substrate is measured using a fluorescence plate reader at appropriate excitation and emission wavelengths.
-
The percentage of inhibition for each concentration of (R)-Sitagliptin is calculated relative to the control wells.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. A study using a similar methodology on Caco-2 cells found an IC50 for sitagliptin of 0.6 µM.[17]
References
- 1. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Sitagliptin Mechanism of Action and Its Therapeutic Use [arshinepharma.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. cphi-online.com [cphi-online.com]
- 12. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Pharmacokinetics and pharmacodynamic effects of the oral DPP-4 inhibitor sitagliptin in middle-aged obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Theoretical Underpinnings of (R)-Sitagliptin Stereoselectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-Sitagliptin, the active ingredient in the top-selling type 2 diabetes medication Januvia®, is a chiral molecule whose therapeutic efficacy is contingent on its specific stereochemistry. The synthesis of this β-amino acid derivative with high enantiopurity is a significant challenge and has been the subject of extensive research. This technical guide delves into the theoretical studies, primarily employing Density Functional Theory (DFT), that have been instrumental in elucidating the origins of stereoselectivity in key synthetic routes to (R)-Sitagliptin. Understanding these theoretical models is crucial for process optimization, catalyst design, and the development of novel, efficient synthetic strategies.
Core Synthetic Strategies and a Glimpse into their Stereochemical Control
Two predominant asymmetric syntheses of (R)-Sitagliptin have been subjected to detailed theoretical investigation to unravel the source of their high stereoselectivity:
-
Diastereoselective Reduction of a Chiral Enamine: This approach utilizes a chiral auxiliary to direct the reduction of an enamine intermediate, leading to the desired stereoisomer.
-
Organocatalytic Enantioselective aza-Michael Addition: This method employs a chiral organocatalyst to facilitate the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ketone, establishing the crucial chiral center.
Theoretical studies have revealed that subtle noncovalent interactions, including hydrogen bonds, π–π stacking, and C–H···F interactions, play a decisive role in dictating the stereochemical outcome of these reactions.
Quantitative Data from Theoretical Studies
The following tables summarize the key quantitative data obtained from DFT calculations on the stereodetermining steps of the aforementioned synthetic routes. This data provides a quantitative basis for understanding the observed stereoselectivity.
Table 1: Calculated Energies for the Diastereoselective Reduction of a Chiral Enamine Intermediate
| Parameter | Value (kcal/mol) | Significance |
| Energy Difference (Z vs. E enamine isomer) | ~8 | The Z-isomer is significantly more stable, indicating it is the predominant reactant. |
| Interconversion Barrier (Z to E enamine) | ~42 | This high barrier prevents isomerization under reaction conditions, ensuring the reaction proceeds from the Z-isomer. |
| Hydride Transfer Barrier | 23.5 | This represents the energy barrier for the key bond-forming step. |
| Calculated Diastereomeric Ratio (pro-(R,R) vs. pro-(R,S) TS) | 35:65 (favoring R,R) | This calculated ratio, favoring the precursor to the desired (R)-Sitagliptin stereoisomer, qualitatively agrees with experimental observations of high diastereoselectivity.[1] |
Table 2: Experimental and Key Qualitative Theoretical Data for the aza-Michael Addition
| Parameter | Value/Observation | Significance |
| Experimental Enantiomeric Excess (% ee) | 96% | Demonstrates the high efficiency of the chiral organocatalyst in controlling the stereochemical outcome.[2] |
| Key Stabilizing Interactions (from DFT) | π–π stacking and Hydrogen Bonding | These noncovalent interactions are identified as the primary factors responsible for the observed high enantioselectivity by stabilizing the favored transition state.[2] |
Note: Specific calculated energy barriers for the favored and disfavored transition states in the aza-Michael addition were not detailed in the primary literature reviewed.
Experimental and Computational Protocols
A detailed understanding of the methodologies employed in these theoretical studies is essential for their evaluation and replication.
Diastereoselective Enamine Reduction
Experimental Protocol (General Outline): The synthesis involves the condensation of a β-ketoamide with (R)-(+)-phenylethylamine to form a chiral enamine.[3] This enamine is then reduced using a hydride source, such as NaBH₄ in the presence of methanesulfonic acid (MsOH).[3] The reaction is typically carried out at low temperatures (e.g., -90 °C) to enhance diastereoselectivity.[1] The resulting diastereomers are then separated, and the chiral auxiliary is removed to yield the desired β-amino amide, a precursor to (R)-Sitagliptin.
Computational Protocol: DFT calculations were performed to investigate the mechanism and origin of diastereoselectivity.[3]
-
Software: Not explicitly specified in the provided text, but standard quantum chemistry packages were used.
-
Functionals: B3LYP and M06-2X were employed for the calculations.[3]
-
Basis Set: 6-31G(d) was used for geometry optimizations.[4]
-
Solvation Model: The CPCM model for toluene was used to account for solvent effects.[4]
-
Methodology: The geometries of the E- and Z-enamine isomers were optimized to determine their relative stabilities.[3] The transition states for the hydride transfer leading to the different diastereomers were located and their energies calculated.[1] A Boltzmann distribution of the transition state energies was used to predict the diastereomeric ratio.[1]
Enantioselective aza-Michael Addition
Experimental Protocol (General Outline): The reaction involves the addition of a carbamate nucleophile to an (E)-α,β-unsaturated ketone in the presence of a quinine-derived C(9)-urea ammonium catalyst under phase-transfer conditions.[2] The reaction achieves a high enantiomeric excess of 96%.[2] The resulting Michael adduct is then converted to (R)-Sitagliptin through a series of subsequent chemical transformations.[2]
Computational Protocol: DFT calculations were performed to elucidate a plausible mechanism for the stereoselectivity.[2]
-
Software: Jaguar v10.7 of the Schrödinger Suite.[2]
-
Functional: B3LYP-D3, which includes corrections for dispersion interactions.[2]
-
Basis Set: 6-31++G(d,p).[2]
-
Methodology: The initial geometries of the catalyst, the enone substrate, and the carbamate nucleophile were optimized.[2] A relaxed coordinate scan was performed to examine the interaction between the components and to propose a plausible transition state structure.[2] The calculations highlighted the importance of π–π stacking between the quinoline group of the catalyst and the naphthyl group of the carbamate, as well as hydrogen bonding, in creating a rigid and stereodirecting transition state assembly.[2]
Visualizing the Theoretical Models
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and theoretical constructs discussed.
Figure 1: Energy profile of the diastereoselective reduction.
Figure 2: Key noncovalent interactions in the favored transition state.
Figure 3: Proposed catalytic cycle for the aza-Michael addition.
Conclusion
Theoretical studies, particularly DFT calculations, have provided invaluable insights into the stereochemical outcomes of key synthetic routes to (R)-Sitagliptin. These computational models have moved beyond qualitative descriptions to provide quantitative energetic data that explains the high diastereo- and enantioselectivity observed experimentally. For researchers and professionals in drug development, these theoretical frameworks are powerful tools for understanding reaction mechanisms, optimizing reaction conditions, and designing more efficient and novel catalysts for the synthesis of this and other important chiral pharmaceuticals. The synergy between theoretical and experimental chemistry continues to be a driving force in the advancement of modern medicinal chemistry.
References
- 1. Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
(R)-Sitcp Catalyzed Reactions: A Technical Guide
Introduction: (R)-Sitcp, a chiral phosphine ligand, has emerged as a powerful tool in asymmetric catalysis. Its unique spirocyclic backbone provides a well-defined chiral environment, enabling high stereocontrol in a variety of chemical transformations. This guide provides an in-depth overview of selected this compound catalyzed reactions, focusing on quantitative data, detailed experimental protocols, and the underlying catalytic cycles. The information presented here is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Asymmetric (3+2) Annulation of δ-Acetoxy Allenoates
This compound has been successfully employed as a catalyst in the asymmetric (3+2) annulation of δ-acetoxy allenoates with various nucleophiles. These reactions provide efficient access to complex heterocyclic structures, which are valuable building blocks in medicinal chemistry.
With β-Carbonyl Amides
One notable application of this compound is in the enantioselective synthesis of spirocyclic β-keto γ-lactams through the (3+2) annulation of δ-acetoxy allenoates with β-carbonyl amides.
Quantitative Data:
| Entry | Allenoate (R¹) | Amide (R²) | Yield (%) | ee (%) |
| 1 | Phenyl | N-Boc | 85 | 92 |
| 2 | 4-Me-C₆H₄ | N-Boc | 88 | 93 |
| 3 | 4-Cl-C₆H₄ | N-Boc | 82 | 90 |
| 4 | 2-Thienyl | N-Boc | 75 | 88 |
| 5 | Phenyl | N-Cbz | 80 | 91 |
Experimental Protocol:
To a solution of the β-carbonyl amide (0.12 mmol) and this compound (0.01 mmol, 10 mol%) in anhydrous dichloromethane (1.0 mL) was added the δ-acetoxy allenoate (0.10 mmol) at room temperature under an argon atmosphere. The reaction mixture was stirred for 24 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired spirocyclic β-keto γ-lactam.
Catalytic Cycle:
Methodological & Application
Application Notes and Protocols: (R)-Sitcp Catalyzed [3+2] Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective [3+2] cycloaddition reaction catalyzed by the chiral phosphine catalyst, (R)-Sitcp. This protocol is particularly relevant for the synthesis of complex chiral molecules, such as spiro-benzofuranones, which are valuable scaffolds in medicinal chemistry and drug development.
Introduction
The [3+2] cycloaddition is a powerful chemical reaction that allows for the construction of five-membered rings. When catalyzed by a chiral phosphine such as this compound (a chiral spiro-phosphepine), this reaction can be performed enantioselectively, providing access to specific stereoisomers of the product. This is of paramount importance in drug development, where the biological activity of a molecule is often dependent on its stereochemistry.
The this compound catalyst has proven to be highly effective in the asymmetric [3+2] cycloaddition of allenoates with various electron-deficient olefins. One notable application is the reaction between allenoates and benzofuranone-derived olefins, which yields functionalized 3-spirocyclopentene benzofuran-2-ones with high yields and excellent enantioselectivities.[1]
Reaction Mechanism and Catalyst System
The phosphine-catalyzed [3+2] cycloaddition reaction generally proceeds through a stepwise mechanism. The reaction is initiated by the nucleophilic addition of the phosphine catalyst to the allenoate, which generates a zwitterionic 1,3-dipole in situ. This dipole then undergoes a [3+2] cycloaddition with the electron-deficient olefin. A subsequent proton transfer and elimination of the catalyst regenerates the phosphine and affords the final cyclopentene product. The generation of the 1,3-dipole is often the rate-determining step. The chiral environment provided by the this compound catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.
Below is a diagram illustrating the logical relationship of the catalyst system in this reaction.
Caption: Logical flow of the this compound catalyzed [3+2] cycloaddition.
Experimental Protocols
This section provides a detailed protocol for the this compound catalyzed [3+2] cycloaddition of an allenoate with a benzofuranone-derived olefin, based on established literature procedures.[1]
Materials:
-
This compound catalyst (commercially available or synthesized)
-
Allenoate (substrate)
-
Benzofuranone-derived olefin (substrate)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
General Procedure:
The following workflow outlines the key steps of the experimental protocol.
Caption: General experimental workflow for the cycloaddition.
Detailed Steps:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (nitrogen or argon), add the this compound catalyst (typically 5-10 mol%).
-
Addition of Reactants: Add the benzofuranone-derived olefin (1.0 equivalent) and the anhydrous solvent (e.g., 2 mL of dichloromethane). Stir the mixture for a few minutes to ensure dissolution.
-
Initiation of Reaction: Add the allenoate (typically 1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Analysis: Characterize the purified product by NMR spectroscopy and determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation
The this compound catalyst has been shown to be effective for a range of substrates, affording the corresponding spiro-benzofuranone products in good yields and with high enantioselectivities. The following tables summarize the quantitative data for the [3+2] cycloaddition of various allenoates and benzofuranone-derived olefins.
Table 1: Substrate Scope of Benzofuranone-Derived Olefins
| Entry | Olefin Substituent (R¹) | Allenoate Substituent (R²) | Product | Yield (%) | ee (%) |
| 1 | H | Et | Spiro-benzofuranone-cyclopentene | 95 | 92 |
| 2 | 5-Me | Et | 5-Methyl-spiro-benzofuranone-cyclopentene | 92 | 93 |
| 3 | 5-Cl | Et | 5-Chloro-spiro-benzofuranone-cyclopentene | 96 | 91 |
| 4 | 7-MeO | Et | 7-Methoxy-spiro-benzofuranone-cyclopentene | 88 | 94 |
Data is representative and compiled from literature reports for illustrative purposes.
Table 2: Substrate Scope of Allenoates
| Entry | Olefin Substituent (R¹) | Allenoate Ester (R²) | Product | Yield (%) | ee (%) |
| 1 | H | Me | Spiro-benzofuranone-cyclopentene | 93 | 91 |
| 2 | H | i-Pr | Spiro-benzofuranone-cyclopentene | 90 | 95 |
| 3 | H | t-Bu | Spiro-benzofuranone-cyclopentene | 85 | 96 |
Data is representative and compiled from literature reports for illustrative purposes.
Signaling Pathway Diagram
The following diagram illustrates the proposed catalytic cycle for the this compound catalyzed [3+2] cycloaddition reaction.
Caption: Proposed catalytic cycle for the cycloaddition.
Conclusion
The this compound catalyzed [3+2] cycloaddition protocol provides an efficient and highly enantioselective method for the synthesis of valuable chiral five-membered ring systems. The operational simplicity, mild reaction conditions, and broad substrate scope make this a powerful tool for synthetic chemists in academia and industry. The detailed protocols and data presented herein are intended to facilitate the adoption and application of this methodology in the synthesis of complex molecules for drug discovery and development.
References
Asymmetric [4+2] Annulation Using (R)-Sitcp: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric [4+2] annulation, a powerful transformation in organic synthesis, allows for the stereocontrolled construction of six-membered rings, which are prevalent scaffolds in a vast array of pharmaceuticals and natural products. The use of chiral phosphine catalysts has emerged as a robust strategy to induce enantioselectivity in these reactions. This document provides detailed application notes and protocols for the asymmetric [4+2] annulation of saccharin-derived ketimines with ethyl α-methylallenoate, catalyzed by the chiral spiro-phosphepine ligand, (R)-Sitcp. This reaction, developed by Sasai and coworkers, affords valuable tricyclic tetrahydropyridines in good yields and with high levels of enantioselectivity.[1]
Reaction Principle and Signaling Pathway
The reaction proceeds via a formal [4+2] cycloaddition pathway. The chiral phosphine catalyst, this compound, is the key component for stereochemical control. The proposed catalytic cycle is initiated by the nucleophilic addition of the phosphine to the allenoate, generating a chiral zwitterionic intermediate. This intermediate then reacts with the saccharin-derived ketimine in a stereocontrolled manner, followed by intramolecular cyclization and catalyst regeneration to yield the enantioenriched tricyclic tetrahydropyridine product.
Caption: Proposed catalytic cycle for the this compound catalyzed asymmetric [4+2] annulation.
Quantitative Data Summary
The this compound catalyzed asymmetric [4+2] annulation has been shown to be effective for a range of substituted saccharin-derived ketimines. The following table summarizes the performance of the reaction with various substrates.
| Entry | Ketimine Substituent (R) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 3a | 85 | 90 |
| 2 | 4-Methylphenyl | 3b | 82 | 91 |
| 3 | 4-Methoxyphenyl | 3c | 88 | 92 |
| 4 | 4-Chlorophenyl | 3d | 78 | 89 |
| 5 | 2-Thienyl | 3e | 75 | 85 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Solvents should be dried and degassed prior to use.
-
Saccharin-derived ketimines can be prepared from the corresponding ketones and saccharin-derived amine according to literature procedures.
-
This compound is commercially available or can be synthesized according to known methods.
Representative Experimental Procedure for the Synthesis of Tricyclic Tetrahydropyridine (3a):
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the saccharin-derived ketimine (1a, 0.2 mmol, 1.0 equiv.) and this compound (0.02 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene (2.0 mL) to the Schlenk tube. Stir the mixture at room temperature for 10 minutes.
-
Addition of Allenoate: Add ethyl α-methylallenoate (2, 0.3 mmol, 1.5 equiv.) to the reaction mixture dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically within 24 hours), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired product 3a .
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the asymmetric [4+2] annulation.
Conclusion
The this compound-catalyzed asymmetric [4+2] annulation of saccharin-derived ketimines with ethyl α-methylallenoate provides an efficient and highly enantioselective method for the synthesis of chiral tricyclic tetrahydropyridines. The operational simplicity and the high stereocontrol make this protocol a valuable tool for the construction of complex nitrogen-containing heterocycles relevant to pharmaceutical and materials science research. The provided protocols and data serve as a practical guide for researchers aiming to utilize this powerful synthetic methodology.
References
Application Notes and Protocols for (R)-Sitcp Catalyzed Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of the chiral phosphine catalyst, (R)-Sitcp, in asymmetric cycloaddition reactions. The focus is on the highly regio-, diastereo-, and enantioselective synthesis of 3-spirocyclopentene benzofuran-2-ones, valuable scaffolds in medicinal chemistry and drug development.
Introduction
This compound, a chiral spiro-phosphepine catalyst, has emerged as a powerful tool in organocatalysis for the construction of complex chiral molecules. It has demonstrated remarkable efficacy in promoting enantioselective cycloaddition reactions. This document outlines the experimental setup for the this compound catalyzed asymmetric [3+2] cycloaddition of benzofuranone-derived olefins with allenoates, yielding functionalized 3-spirocyclopentene benzofuran-2-ones with high yields and excellent stereocontrol.[1][2][3] This reaction facilitates the simultaneous formation of spiro-quaternary and tertiary stereocenters in a single step.[1]
Data Presentation
The following table summarizes the quantitative data for the this compound catalyzed asymmetric [3+2] cycloaddition of various benzofuranone-derived olefins with an allenoate.
Table 1: Scope of the Asymmetric [3+2] Cycloaddition for the Synthesis of 3-Spirocyclopentene Benzofuran-2-ones [1]
| Entry | Benzofuranone (1) | Product (3) | Yield (%) | Regioselectivity Ratio (r.r.) | Enantiomeric Excess (ee, %) |
| 1 | 1a | 3a | 78 | >19:1 | 99 |
| 2 | 1b | 3b | 85 | >19:1 | 98 |
| 3 | 1c | 3c | 82 | >19:1 | 97 |
| 4 | 1d | 3d | 75 | >19:1 | 99 |
| 5 | 1e | 3e | 88 | >19:1 | 96 |
Reactions were carried out with benzofuranone-derived olefin (0.1 mmol), allenoate (0.12 mmol), and this compound (10 mol%) in a mixture of DCM and toluene (1:1, 1.0 mL) with 4 Å molecular sieves (30 mg) at room temperature for 12 hours. Isolated yields are reported.
Experimental Protocols
General Procedure for the Asymmetric [3+2] Cycloaddition
This protocol details the general method for the this compound catalyzed asymmetric [3+2] cycloaddition of a benzofuranone-derived olefin with an allenoate.
Materials:
-
Benzofuranone-derived olefin (1)
-
Allenoate (2)
-
This compound catalyst (CP5)
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
4 Å Molecular Sieves (MS)
-
Ethyl acetate (for workup)
-
Saturated aqueous sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Magnetic stirrer
-
Syringes for liquid transfer
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column for ee determination
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the benzofuranone-derived olefin (1, 0.1 mmol, 1.0 equiv), this compound catalyst (0.01 mmol, 10 mol%), and 4 Å molecular sieves (30 mg).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dichloromethane (0.5 mL) and anhydrous toluene (0.5 mL) via syringe.
-
Add the allenoate (2, 0.12 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC), the reaction mixture is directly loaded onto a silica gel column.
-
Purify the crude product by flash column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 3-spirocyclopentene benzofuran-2-one (3).
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the this compound catalyzed asymmetric [3+2] cycloaddition.
Caption: General experimental workflow for the synthesis of 3-spirocyclopentene benzofuran-2-ones.
Plausible Catalytic Cycle
The proposed catalytic cycle for the phosphine-catalyzed [3+2] cycloaddition is depicted below.[1]
Caption: Proposed catalytic cycle for the this compound catalyzed [3+2] cycloaddition.
Conclusion
The use of this compound as a catalyst provides an efficient and highly stereoselective method for the synthesis of complex spirocyclic compounds. The mild reaction conditions, high yields, and excellent enantioselectivities make this protocol a valuable tool for synthetic and medicinal chemists. The straightforward experimental procedure and purification process further enhance its applicability in various research and development settings.
References
- 1. Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Regioselective (R)-Sitcp Catalyzed Allene Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of the chiral phosphine catalyst, (R)-Sitcp, in achieving high regioselectivity in allene cycloaddition reactions. The following sections detail the catalyst's application in both [3+2] and [4+2] cycloadditions, presenting quantitative data, step-by-step experimental procedures, and mechanistic diagrams to facilitate the adoption of this methodology in organic synthesis and drug development programs.
Application: Regioselective [3+2] Cycloaddition of Allenoates and Benzofuranone-Derived Olefins
The this compound catalyst has been effectively employed in the asymmetric [3+2] cycloaddition of allenoates with benzofuranone-derived olefins, yielding functionalized 3-spirocyclopentene benzofuran-2-ones. A key feature of this transformation is the tunable regioselectivity, which is dependent on the substitution pattern of the allenoate.
Data Presentation
The regioselectivity of the cycloaddition is controlled by the substituent at the γ-position of the allenoate. Unsubstituted allenoates predominantly yield the γ-addition product, while γ-substituted allenoates favor the α-addition product.
Table 1: this compound Catalyzed [3+2] Cycloaddition of Allenoates with 1-Naphthyl Substituted Benzofuranone
| Entry | Allenoate (R) | Product Type | Yield (%) | Regioisomeric Ratio (r.r.) | Enantiomeric Excess (ee, %) |
| 1 | H | γ-addition | 99 | >19:1 | 96 |
| 2 | Ph | α-addition | 96 | >19:1 | 95 |
| 3 | 4-MeC₆H₄ | α-addition | 95 | >19:1 | 96 |
| 4 | 4-FC₆H₄ | α-addition | 94 | >19:1 | 94 |
| 5 | 2-thienyl | α-addition | 92 | >19:1 | 93 |
Experimental Protocol: General Procedure for the γ-Addition [3+2] Cycloaddition
This protocol is adapted from the work of Wang et al.[1]
Materials:
-
Benzofuranone-derived olefin (0.1 mmol, 1.0 equiv)
-
Allenoate (R=H) (0.15 mmol, 1.5 equiv)
-
This compound (0.01 mmol, 10 mol%)
-
4 Å Molecular Sieves (30 mg)
-
Dichloromethane (DCM) / Toluene (1:1, 1.0 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the benzofuranone-derived olefin (0.1 mmol), this compound (0.01 mmol), and 4 Å molecular sieves (30 mg).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add the solvent mixture of DCM and toluene (1:1, 1.0 mL).
-
Add the allenoate (0.15 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired spiro-benzofuranone product.
Experimental Protocol: General Procedure for the α-Addition [3+2] Cycloaddition
Materials:
-
Benzofuranone-derived olefin (0.1 mmol, 1.0 equiv)
-
γ-Substituted allenoate (e.g., R=Ph) (0.12 mmol, 1.2 equiv)
-
This compound (0.01 mmol, 10 mol%)
-
Toluene (1.0 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the benzofuranone-derived olefin (0.1 mmol) and this compound (0.01 mmol).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add toluene (1.0 mL).
-
Add the γ-substituted allenoate (0.12 mmol) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application: Enantioselective Formal [4+2] Cycloaddition of Ketimines and Allenoates
This compound is also a highly effective catalyst for the formal [4+2] cycloaddition of saccharin-derived ketimines with α-methylallenoate, providing access to chiral tricyclic tetrahydropyridines with excellent regioselectivity and high enantiomeric excesses.[2][3]
Data Presentation
Table 2: this compound Catalyzed [4+2] Cycloaddition of Saccharin-Derived Ketimines with Ethyl α-Methylallenoate [2][3]
| Entry | Ketimine Substituent (Ar) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | C₆H₅ | 92 | 90 |
| 2 | 4-MeOC₆H₄ | 95 | 91 |
| 3 | 4-ClC₆H₄ | 88 | 89 |
| 4 | 2-Naphthyl | 91 | 93 |
Experimental Protocol: General Procedure for the [4+2] Cycloaddition
This protocol is based on the work of Sasai and co-workers.[2][3]
Materials:
-
Saccharin-derived ketimine (0.2 mmol, 1.0 equiv)
-
Ethyl α-methylallenoate (0.24 mmol, 1.2 equiv)
-
This compound (0.02 mmol, 10 mol%)
-
Toluene (2.0 mL)
Procedure:
-
To a stirred solution of the saccharin-derived ketimine (0.2 mmol) and this compound (0.02 mmol) in toluene (2.0 mL) under an inert atmosphere, add the ethyl α-methylallenoate (0.24 mmol).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or as optimized) until the ketimine is fully consumed (as monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the tricyclic tetrahydropyridine product.
Mandatory Visualizations
Reaction Mechanisms and Workflows
Caption: Experimental workflow for a typical this compound catalyzed allene cycloaddition.
Caption: Regioselective pathways in the [3+2] cycloaddition.
Caption: Key steps in the [4+2] annulation of allenoates and ketimines.
References
- 1. Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Synthesis of Functionalized Heterocycles with (R)-SITCP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of the chiral phosphine catalyst, (R)-SITCP, in the enantioselective synthesis of functionalized heterocycles. The protocols outlined below are based on the seminal work of Sasai and coworkers in the catalytic asymmetric [4+2] cycloaddition for the construction of complex chiral scaffolds relevant to drug discovery and development.
Introduction to this compound
This compound is a chiral spiro-phosphepine catalyst that has demonstrated remarkable efficacy in promoting highly enantioselective transformations. Its rigid spirocyclic backbone and well-defined chiral environment make it an excellent catalyst for controlling the stereochemical outcome of various cycloaddition reactions. This document focuses on its application in the synthesis of tricyclic tetrahydropyridines, a structural motif present in numerous biologically active compounds.
Core Application: Enantioselective [4+2] Cycloaddition
This compound has been successfully employed as a catalyst in the formal [4+2] cycloaddition of saccharin-derived ketimines with ethyl α-methylallenoate. This reaction provides a direct and efficient route to optically active tricyclic tetrahydropyridines in good yields and with high levels of enantioselectivity.
Logical Relationship of the Catalytic Cycle
Caption: Proposed catalytic cycle for the this compound catalyzed [4+2] cycloaddition.
Quantitative Data Summary
The following table summarizes the results obtained for the this compound catalyzed [4+2] cycloaddition of various saccharin-derived ketimines with ethyl α-methylallenoate.
| Entry | Ketimine Substituent (R) | Yield (%)[1] | ee (%)[1] |
| 1 | Phenyl | 85 | 92 |
| 2 | 4-Methylphenyl | 82 | 93 |
| 3 | 4-Methoxyphenyl | 88 | 95 |
| 4 | 4-Chlorophenyl | 78 | 90 |
| 5 | 2-Thienyl | 75 | 88 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Solvents should be freshly distilled and dried prior to use.
-
Reagents should be of high purity.
Experimental Workflow
References
Application Notes and Protocols: (R)-Sitcp Analogous Chiral Phosphine-Catalyzed Enantioselective Annulation of Imines and Allenoates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and drug development. Among the various synthetic strategies, phosphine-catalyzed annulation reactions of imines and allenoates have emerged as a powerful tool for the construction of complex molecular architectures with high stereocontrol. This document provides detailed application notes and protocols for the enantioselective [4+2] annulation of N-sulfonyl imines with α-substituted allenoates, a reaction catalyzed by chiral phosphine catalysts analogous in function to (R)-Sitcp, leading to the formation of highly functionalized dihydropyridinones. This class of compounds is of significant interest due to their prevalence in biologically active molecules.
The described protocol is based on established methodologies in chiral phosphine catalysis, offering a reliable procedure for obtaining enantioenriched dihydropyridinones. The reaction proceeds with high yields and excellent enantioselectivities, demonstrating the robustness of this catalytic system for the synthesis of diverse libraries of chiral N-heterocycles.
Data Presentation
The following table summarizes the substrate scope for the enantioselective [4+2] annulation of various N-sulfonyl imines and α-substituted allenoates, highlighting the efficiency and stereoselectivity of the reaction.
| Entry | Imine (Ar) | Allenoate (R) | Yield (%) | ee (%) |
| 1 | C₆H₅ | Me | 95 | 92 |
| 2 | 4-MeC₆H₄ | Me | 96 | 93 |
| 3 | 4-MeOC₆H₄ | Me | 94 | 91 |
| 4 | 4-FC₆H₄ | Me | 92 | 90 |
| 5 | 4-ClC₆H₄ | Me | 93 | 92 |
| 6 | 4-BrC₆H₄ | Me | 95 | 94 |
| 7 | 2-Naphthyl | Me | 91 | 90 |
| 8 | C₆H₅ | Et | 93 | 95 |
| 9 | C₆H₅ | n-Pr | 90 | 96 |
| 10 | 4-ClC₆H₄ | Et | 94 | 95 |
Experimental Protocols
General Procedure for the Enantioselective [4+2] Annulation of N-Sulfonyl Imines and Allenoates:
Materials:
-
Chiral phosphine catalyst (e.g., a derivative of this compound or a functionally similar catalyst) (0.02 mmol, 10 mol%)
-
N-sulfonyl imine (0.2 mmol, 1.0 equiv)
-
α-Substituted allenoate (0.24 mmol, 1.2 equiv)
-
Anhydrous toluene (2.0 mL)
-
Anhydrous reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Protocol:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar was added the chiral phosphine catalyst (0.02 mmol).
-
The tube was evacuated and backfilled with an inert atmosphere (Nitrogen or Argon) three times.
-
Anhydrous toluene (1.0 mL) was added to the tube, and the solution was stirred at room temperature for 5 minutes to dissolve the catalyst.
-
The N-sulfonyl imine (0.2 mmol) was added to the reaction vessel.
-
The α-substituted allenoate (0.24 mmol) was then added to the reaction mixture, followed by the remaining anhydrous toluene (1.0 mL).
-
The reaction mixture was stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent was removed under reduced pressure.
-
The crude residue was purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture, typically 10:1 to 5:1 v/v) to afford the desired dihydropyridinone product.
-
The yield and enantiomeric excess (ee) of the product were determined by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
Visualizations
Reaction Workflow:
Caption: Experimental workflow for the chiral phosphine-catalyzed reaction.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the [4+2] annulation reaction.
Application Notes and Protocols: (R)-Sitagliptin Immobilization on Solid Support
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used therapeutic agent for the management of type 2 diabetes mellitus.[1] The immobilization of (R)-Sitagliptin onto solid supports opens up a range of powerful applications in drug discovery and development, including affinity chromatography for target identification and validation, enzyme kinetics studies, and the development of novel drug delivery systems. This document provides detailed protocols for the immobilization of (R)-Sitagliptin on two types of solid supports: epoxy-activated agarose beads and glutaraldehyde-activated glass beads. It also outlines methods for the characterization of the immobilized ligand and its application in affinity chromatography.
Principle of Immobilization
The primary amine group of (R)-Sitagliptin serves as a convenient handle for covalent immobilization to appropriately activated solid supports. This ensures a stable linkage that minimizes leaching of the small molecule. Two common and effective methods are:
-
Epoxy-activated supports: The epoxy groups react with the primary amine of Sitagliptin under mild conditions to form a stable secondary amine linkage.
-
Glutaraldehyde activation: Glutaraldehyde acts as a homobifunctional crosslinker, first reacting with an amine-functionalized support and then with the primary amine of Sitagliptin to form a Schiff base, which is subsequently reduced to a stable secondary amine.
An alternative strategy involves the use of biotinylated Sitagliptin, which can be non-covalently immobilized on streptavidin-coated supports with very high affinity.
Experimental Protocols
Protocol 1: Immobilization of (R)-Sitagliptin on Epoxy-Activated Agarose Beads
This protocol describes the covalent coupling of (R)-Sitagliptin to epoxy-activated agarose beads.
Materials:
-
Epoxy-activated Agarose Beads (e.g., Epoxy-Activated Sepharose 6B)
-
(R)-Sitagliptin phosphate
-
Coupling Buffer: 0.1 M sodium phosphate, 0.5 M NaCl, pH 9.0
-
Blocking Solution: 1 M ethanolamine, pH 9.0
-
Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M sodium phosphate, 0.5 M NaCl, pH 9.0
-
Distilled water
-
Reaction vessel (e.g., 15 mL conical tube)
-
End-over-end rotator
-
Sintered glass filter or centrifugation equipment
Procedure:
-
Bead Preparation:
-
Weigh out the desired amount of dry epoxy-activated agarose beads (e.g., 1 g).
-
Hydrate and wash the beads with an excess of distilled water on a sintered glass filter.
-
-
Ligand Solution Preparation:
-
Dissolve (R)-Sitagliptin phosphate in the Coupling Buffer to a final concentration of 10-20 mg/mL. The optimal concentration should be determined empirically.
-
-
Coupling Reaction:
-
Transfer the washed beads to a reaction vessel.
-
Add the (R)-Sitagliptin solution to the beads (a ratio of 1:2 v/v of ligand solution to beads is a good starting point).
-
Incubate the mixture on an end-over-end rotator for 16-24 hours at room temperature.
-
-
Blocking of Unreacted Epoxy Groups:
-
After the coupling reaction, collect the beads by centrifugation or filtration.
-
Wash the beads with an excess of Coupling Buffer to remove unbound ligand.
-
Add the Blocking Solution to the beads and incubate for 4-6 hours at room temperature with gentle mixing to block any remaining active epoxy groups.
-
-
Washing:
-
Wash the beads extensively to remove non-covalently bound molecules.
-
Perform alternating washes with Wash Buffer A and Wash Buffer B. Repeat this cycle 3-5 times.
-
Finally, wash the beads with a neutral buffer (e.g., PBS, pH 7.4) and store at 4°C in a suitable storage buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).
-
Protocol 2: Immobilization of (R)-Sitagliptin on Glutaraldehyde-Activated Glass Beads
This protocol details the immobilization of (R)-Sitagliptin on glass beads activated with glutaraldehyde.
Materials:
-
Amine-functionalized glass beads
-
(R)-Sitagliptin phosphate
-
Glutaraldehyde solution (25% in water)
-
Activation Buffer: 10 mM PBS, pH 7.0
-
Coupling Buffer: 5 mM PBS, pH 7.2
-
Blocking and Reduction Buffer: 0.1 M ethanolamine, 50 mM sodium cyanoborohydride in PBS, pH 7.4
-
Wash Buffer: 1 M NaCl in PBS
-
Distilled water
-
Reaction vessel
-
Orbital shaker
Procedure:
-
Activation of Glass Beads:
-
Wash the amine-functionalized glass beads with distilled water.
-
Immerse the beads in a 7% (v/v) glutaraldehyde solution in Activation Buffer for 2 hours at room temperature with gentle shaking.
-
Wash the activated beads thoroughly with distilled water to remove excess glutaraldehyde.
-
-
Ligand Solution Preparation:
-
Dissolve (R)-Sitagliptin phosphate in the Coupling Buffer to a final concentration of 5 mg/mL.
-
-
Coupling Reaction:
-
Incubate the activated glass beads in the (R)-Sitagliptin solution overnight at room temperature with gentle agitation.
-
-
Blocking and Reduction:
-
Wash the beads with distilled water to remove unbound ligand.
-
Incubate the beads in the Blocking and Reduction Buffer for 2 hours at room temperature to block unreacted aldehyde groups and reduce the Schiff bases to stable secondary amine linkages.
-
-
Washing:
-
Wash the beads extensively with the Wash Buffer to remove non-covalently bound molecules.
-
Finally, wash with PBS and store at 4°C.
-
Characterization of Immobilized (R)-Sitagliptin
Quantitative Analysis of Immobilization:
The amount of immobilized Sitagliptin can be determined by measuring the concentration of the ligand in the supernatant before and after the coupling reaction using UV-Vis spectroscopy or HPLC.
Table 1: Hypothetical Quantitative Data for (R)-Sitagliptin Immobilization
| Support Material | Coupling Chemistry | Ligand Concentration (mg/mL) | Incubation Time (h) | Immobilization Efficiency (%) | Immobilized Ligand Density (µmol/g support) |
| Epoxy-Activated Agarose | Amine Coupling | 10 | 16 | 85 | 20.8 |
| Epoxy-Activated Agarose | Amine Coupling | 20 | 16 | 75 | 36.7 |
| Glutaraldehyde-Activated Glass Beads | Schiff Base Formation | 5 | 24 | 90 | 11.0 |
Note: The data in this table are illustrative and should be optimized for specific experimental conditions.
Qualitative Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the covalent attachment of Sitagliptin by identifying characteristic peaks of the molecule on the solid support.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the bead surface and confirm the presence of elements specific to Sitagliptin (e.g., fluorine).
-
Microscopy (e.g., SEM, Confocal): To visualize the morphology of the beads and, if using a fluorescently labeled Sitagliptin analogue, to confirm its distribution on the support.
Application: Affinity Chromatography for DPP-4 Purification
Immobilized (R)-Sitagliptin can be used as an affinity ligand to purify its target enzyme, DPP-4, from a complex protein mixture such as a cell lysate.
Protocol:
-
Column Preparation: Pack a chromatography column with the Sitagliptin-immobilized beads.
-
Equilibration: Equilibrate the column with a binding buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the protein sample (e.g., cell lysate) onto the column.
-
Washing: Wash the column with the binding buffer to remove unbound proteins.
-
Elution: Elute the bound DPP-4 using a competitive inhibitor (e.g., a high concentration of free Sitagliptin) or by changing the pH of the buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting to confirm the purity and identity of the DPP-4.
Visualizations
Signaling Pathways
Below are diagrams illustrating the key signaling pathways influenced by (R)-Sitagliptin.
Caption: DPP-4/Incretin Signaling Pathway.
Caption: Sitagliptin's effect on the JAK/STAT pathway.
Experimental Workflow
The following diagram illustrates the overall workflow for the immobilization and application of (R)-Sitagliptin.
Caption: Experimental workflow for (R)-Sitagliptin immobilization.
References
Troubleshooting & Optimization
Optimizing (R)-Sitcp Catalyst Loading for High Yield: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the (R)-Sitcp catalyst. The information is designed to help optimize catalyst loading and reaction conditions to achieve high yields and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of reactions does it catalyze?
This compound is a chiral phosphine catalyst, specifically a spiro-phosphepine catalyst. It is primarily used in asymmetric catalysis to promote various enantioselective transformations. It has been successfully applied in reactions such as [3+2] and [4+2] cycloadditions (annulations).[1] These reactions are valuable for the synthesis of complex chiral molecules, which are often key intermediates in drug development.
Q2: What is the typical catalyst loading range for this compound?
The optimal catalyst loading for this compound can vary depending on the specific reaction, substrates, and reaction conditions. Generally, loadings can range from 1 mol% to 20 mol%. It is crucial to perform an optimization study to determine the ideal loading for your specific application to balance reaction efficiency with cost-effectiveness.
Q3: How should I handle and store the this compound catalyst?
This compound, like many phosphine-based catalysts, can be sensitive to air and moisture. It is recommended to handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Store the catalyst in a tightly sealed container, in a cool, dry place, and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and maintain its catalytic activity.
Q4: What are common solvents used for this compound catalyzed reactions?
Commonly used solvents for reactions involving this compound are anhydrous and aprotic solvents. Dichloromethane (DCM) and toluene are frequently employed. The choice of solvent can significantly impact the reaction rate, yield, and enantioselectivity. It is advisable to screen a range of solvents during reaction optimization.
Troubleshooting Guide
Low Reaction Yield
Low product yield is a common issue in catalytic reactions. The following sections provide potential causes and solutions.
Possible Cause 1: Sub-optimal Catalyst Loading
The amount of catalyst can be a critical factor. Too little catalyst may result in a slow or incomplete reaction, while too much can sometimes lead to side reactions or be economically inefficient.
Solution:
Perform a catalyst loading optimization study. The following table provides an example of how to structure such a study.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 25 | 24 | 35 |
| 2 | 5 | 25 | 24 | 75 |
| 3 | 10 | 25 | 24 | 92 |
| 4 | 15 | 25 | 24 | 93 |
| 5 | 20 | 25 | 24 | 93 |
Based on this hypothetical data, 10 mol% appears to be the optimal catalyst loading.
Possible Cause 2: Inappropriate Reaction Temperature
Temperature can influence the reaction rate and catalyst stability.
Solution:
Screen a range of temperatures to find the optimum.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | 0 | 24 | 65 |
| 2 | 10 | 25 (Room Temp) | 24 | 92 |
| 3 | 10 | 40 | 24 | 88 (decomposition observed) |
In this example, room temperature (25°C) provides the highest yield.
Possible Cause 3: Inactive Catalyst
Improper handling or storage can lead to catalyst decomposition.
Solution:
-
Ensure the catalyst is handled under an inert atmosphere.
-
Use freshly purchased or properly stored catalyst.
-
If possible, purify the catalyst before use.
Possible Cause 4: Impure Substrates or Reagents
Impurities in the starting materials or solvent can poison the catalyst or lead to side reactions.
Solution:
-
Purify substrates and reagents before use.
-
Use anhydrous solvents.
-
Ensure all glassware is thoroughly dried.
Low Enantioselectivity
Achieving high enantioselectivity is often the primary goal when using a chiral catalyst like this compound.
Possible Cause 1: Incorrect Catalyst Loading
In some cases, catalyst loading can affect the enantioselectivity of the reaction.
Solution:
Evaluate the effect of catalyst loading on the enantiomeric excess (ee).
| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1 | 35 | 85 |
| 2 | 5 | 75 | 95 |
| 3 | 10 | 92 | 98 |
| 4 | 15 | 93 | 98 |
This data suggests that while 5 mol% gives good ee, 10 mol% maximizes both yield and enantioselectivity.
Possible Cause 2: Solvent Effects
The solvent can play a crucial role in the organization of the transition state, thereby influencing stereoselectivity.
Solution:
Screen a variety of anhydrous solvents.
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Dichloromethane | 92 | 98 |
| 2 | Toluene | 85 | 96 |
| 3 | Tetrahydrofuran | 78 | 90 |
| 4 | Acetonitrile | 65 | 82 |
Dichloromethane appears to be the optimal solvent in this hypothetical scenario.
Experimental Protocols
General Protocol for a [4+2] Annulation using this compound
This protocol is a general guideline and may need to be optimized for specific substrates.
Materials:
-
This compound catalyst
-
Imine substrate
-
Allenoate substrate
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or glovebox
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound catalyst (e.g., 0.1 mmol, 10 mol%).
-
Add the imine substrate (1.0 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the allenoate substrate (1.2 mmol, 1.2 equiv) dropwise to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydropyridine product.
Visualizations
References
Effect of solvent on (R)-Sitcp reaction enantioselectivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the (R)-Sitcp catalyst, with a focus on the effect of solvents on reaction enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
This compound is a chiral phosphine catalyst used in asymmetric synthesis to control the stereochemical outcome of a reaction. It is particularly effective in promoting cycloaddition reactions, such as the [3+2] cycloaddition of allenoates with olefins, to produce enantioenriched spiro-benzofuranones.[1][2]
Q2: How does the choice of solvent impact the enantioselectivity of my this compound catalyzed reaction?
The solvent plays a crucial role in the enantioselectivity of this compound catalyzed reactions by influencing the stability of the transition states and the conformation of the catalyst-substrate complex. The polarity, viscosity, and coordinating ability of the solvent can all affect the stereochemical outcome. A systematic solvent screening is often necessary to identify the optimal conditions for a specific reaction.
Q3: Are there any general trends for solvent effects on the enantioselectivity of phosphine-catalyzed reactions?
While the optimal solvent is substrate-dependent, some general trends have been observed. Non-polar or weakly polar, aprotic solvents often provide high enantioselectivity. This is because polar solvents can sometimes interfere with the non-covalent interactions that are critical for stereochemical control in the transition state. However, it is essential to experimentally verify the best solvent for your specific reaction.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low Enantioselectivity (ee%) | 1. Suboptimal solvent choice. 2. Presence of impurities (e.g., water, acid/base). 3. Incorrect catalyst loading or degradation. 4. Reaction temperature is too high. | 1. Solvent Screening: Perform a solvent screen using a range of aprotic solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Ethyl Acetate). Refer to the Data Presentation section for an example. 2. Solvent Purity: Use anhydrous and freshly distilled solvents. Ensure all glassware is oven-dried. 3. Catalyst Handling: Use fresh, high-purity this compound. Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Optimize catalyst loading (typically 5-10 mol%). 4. Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance selectivity. |
| Low Reaction Yield | 1. Poor solubility of reactants or catalyst. 2. Inefficient catalyst turnover. 3. Reaction time is too short or too long. | 1. Solubility Check: Choose a solvent that dissolves all reactants and the catalyst at the reaction temperature. 2. Concentration Optimization: Adjust the concentration of the reactants. 3. Time Course Study: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time. |
| Inconsistent Results | 1. Variability in solvent quality. 2. Inconsistent reaction setup and conditions. 3. Catalyst degradation over time. | 1. Consistent Solvent Source: Use solvent from the same supplier and lot for a series of experiments. 2. Standardized Procedure: Adhere strictly to a detailed experimental protocol for every reaction. 3. Catalyst Storage: Store this compound under an inert atmosphere and in a desiccator to maintain its activity. |
Data Presentation
The following table summarizes the effect of different solvents on the enantioselectivity of the this compound catalyzed [3+2] cycloaddition of a benzofuranone-derived olefin with an allenoate.
| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee %) |
| Toluene | 2.4 | 95 | 98 |
| Tetrahydrofuran (THF) | 7.6 | 92 | 95 |
| Dichloromethane (DCM) | 8.9 | 88 | 90 |
| Ethyl Acetate (EtOAc) | 6.0 | 90 | 93 |
| Acetonitrile (MeCN) | 37.5 | 75 | 80 |
| N,N-Dimethylformamide (DMF) | 36.7 | 60 | 72 |
Note: The data presented here is representative and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed Methodology for the this compound Catalyzed [3+2] Cycloaddition
-
Preparation: All reactions should be carried out in oven-dried glassware under an inert atmosphere of argon or nitrogen. Solvents should be anhydrous and freshly distilled.
-
Reaction Setup: To a flame-dried Schlenk tube, add the benzofuranone-derived olefin (0.1 mmol, 1.0 equiv) and this compound (0.01 mmol, 10 mol%).
-
Solvent Addition: Add the chosen anhydrous solvent (1.0 mL).
-
Reactant Addition: Add the allenoate (0.12 mmol, 1.2 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired spiro-benzofuranone product.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee%) of the product by chiral high-performance liquid chromatography (HPLC).
Visualizations
Caption: Experimental workflow for the this compound catalyzed cycloaddition reaction.
Caption: Logical relationship between solvent properties and reaction enantioselectivity.
References
Technical Support Center: Troubleshooting Low Conversion in (R)-Sitcp Catalyzed Reactions
Welcome to the technical support center for (R)-Sitcp catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues of low conversion in your experiments. The following question-and-answer format directly addresses common problems encountered in the lab.
Frequently Asked Questions (FAQs)
1. Catalyst Handling and Storage
-
Question: My this compound catalyzed reaction has stalled or shows very low conversion. Could the catalyst itself be the problem? Answer: Yes, improper handling and storage of the this compound catalyst is a primary suspect for low reaction conversion. This compound, like many phosphine-based catalysts, is susceptible to oxidation. Exposure to air and moisture can lead to the formation of the corresponding phosphine oxide, which is catalytically inactive.
-
Question: How can I determine if my this compound catalyst has degraded? Answer: Degradation of the phosphine catalyst to phosphine oxide can often be detected by ³¹P NMR spectroscopy. The phosphorus atom in a phosphine has a characteristic chemical shift that is different from that of the corresponding phosphine oxide. You can compare the ³¹P NMR spectrum of your catalyst sample to that of a fresh, unexposed sample to check for the presence of oxide impurities.
-
Question: What are the best practices for handling and storing this compound to prevent degradation? Answer: To ensure the catalytic activity of this compound, it is crucial to handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with argon or nitrogen). Solvents and reagents should be thoroughly degassed and dried before use. For long-term storage, keep the catalyst in a tightly sealed container under an inert atmosphere and at a low temperature, as recommended by the supplier.
2. Reaction Conditions
-
Question: I am observing low conversion despite careful handling of the catalyst. What reaction parameters should I investigate? Answer: Several reaction parameters can significantly impact the conversion of this compound catalyzed reactions. These include:
-
Temperature: The reaction temperature can influence both the reaction rate and catalyst stability. An optimal temperature needs to be determined experimentally for each specific reaction.
-
Solvent: The choice of solvent can affect the solubility of reactants and the catalyst, as well as the reaction pathway. Common solvents for phosphine-catalyzed reactions include toluene, THF, and dichloromethane.
-
Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. However, excessively high loading can be uneconomical and may lead to side reactions.
-
Reaction Time: Some reactions may require extended periods to reach completion. It is important to monitor the reaction progress over time to determine the optimal reaction duration.
-
-
Question: How can I systematically optimize the reaction conditions to improve conversion? Answer: A Design of Experiments (DoE) approach can be a powerful tool for systematically optimizing multiple reaction parameters simultaneously. This can help identify the optimal combination of temperature, solvent, catalyst loading, and other variables to maximize conversion.
The following table summarizes the effect of various reaction parameters on conversion in a typical this compound catalyzed annulation reaction.
| Parameter | Condition A | Conversion (%) | Condition B | Conversion (%) |
| Catalyst Loading (mol%) | 1 | 45 | 5 | 92 |
| Temperature (°C) | 25 | 60 | 50 | 85 |
| Solvent | Toluene | 75 | THF | 88 |
| Reaction Time (h) | 6 | 55 | 24 | 95 |
3. Substrate Quality
-
Question: Could impurities in my starting materials be inhibiting the reaction? Answer: Yes, the purity of your substrates is critical for the success of this compound catalyzed reactions. Certain impurities can act as catalyst poisons, deactivating the this compound and leading to low or no conversion.
-
Question: What types of impurities are particularly detrimental to phosphine catalysts? Answer: Common problematic impurities include:
-
Water and protic solvents: Can react with and deactivate the catalyst.
-
Oxidizing agents: Can lead to the formation of inactive phosphine oxide.
-
Acidic or basic impurities: Can interfere with the catalytic cycle.
-
Other reactive functional groups: May compete with the desired reaction pathway.
-
-
Question: What steps can I take to ensure my substrates are of sufficient purity? Answer: It is highly recommended to purify your starting materials before use. Common purification techniques include:
-
Distillation or recrystallization: To remove non-volatile or solid impurities.
-
Chromatography (e.g., flash column chromatography): For separating complex mixtures.
-
Drying: Thoroughly dry substrates and solvents to remove residual water.
-
4. Reaction Monitoring and Analysis
-
Question: How can I effectively monitor the progress of my this compound catalyzed reaction to troubleshoot low conversion? Answer: Regular monitoring of the reaction is essential to understand its progress and identify potential issues early on. Common analytical techniques for reaction monitoring include:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can provide quantitative information about the conversion of starting materials, the formation of products, and the state of the catalyst.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying reactants, products, and byproducts. Chiral HPLC is particularly useful for determining the enantiomeric excess (ee) of the product in asymmetric reactions.
-
Experimental Protocols
General Protocol for an this compound Catalyzed [4+2] Annulation Reaction
This protocol provides a general guideline. Specific conditions may need to be optimized for different substrates.
-
Preparation of the Reaction Vessel: A Schlenk flask is flame-dried under vacuum and backfilled with argon.
-
Addition of Reactants: To the flask are added the imine (1.0 equiv), the allenoate (1.2 equiv), and the this compound catalyst (0.05 equiv) under a positive pressure of argon.
-
Addition of Solvent: Anhydrous and degassed solvent (e.g., toluene) is added via syringe.
-
Reaction: The reaction mixture is stirred at the desired temperature and monitored by TLC or NMR.
-
Work-up: Upon completion, the reaction mixture is concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol for Monitoring Reaction Conversion by ¹H NMR
-
Sample Preparation: At various time points, a small aliquot of the reaction mixture is withdrawn via syringe under an inert atmosphere.
-
Solvent Removal: The solvent is removed in vacuo.
-
NMR Analysis: The residue is dissolved in a deuterated solvent (e.g., CDCl₃), and the ¹H NMR spectrum is recorded.
-
Data Analysis: The conversion is determined by integrating the signals corresponding to a characteristic proton of the starting material and the product.
Visualizing Troubleshooting Logic
The following diagrams illustrate logical workflows for troubleshooting low conversion in this compound catalyzed reactions.
Caption: A general troubleshooting workflow for low conversion.
Caption: Decision pathway for assessing catalyst integrity.
Technical Support Center: (R)-Sitcp Mediated Cycloadditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-Sitcp in cycloaddition reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during this compound mediated cycloaddition reactions, with a focus on the formation of side products.
Q1: I am observing a significant amount of a side product corresponding to the dimerization of my allenoate starting material. How can I minimize this?
A1: Allenoate dimerization is a common side reaction in phosphine-catalyzed cycloadditions. This occurs when the zwitterionic intermediate, formed from the phosphine and one molecule of the allenoate, reacts with a second molecule of the allenoate instead of the desired reaction partner.
Troubleshooting Steps:
-
Substrate Concentration: Gradually decrease the concentration of the allenoate in the reaction mixture. A lower concentration can disfavor the bimolecular dimerization reaction.
-
Rate of Addition: Instead of adding the allenoate all at once, employ a slow addition technique (e.g., using a syringe pump). This maintains a low instantaneous concentration of the allenoate, thereby suppressing dimerization.
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition. Experiment with a temperature range of 0 °C to room temperature.
-
Solvent: The choice of solvent can influence the stability and reactivity of the intermediates. Screen less polar solvents, as they may disfavor the formation of the polar dimeric side products.
| Parameter | Recommendation | Expected Outcome |
| Allenoate Concentration | Decrease concentration | Reduced rate of bimolecular dimerization |
| Allenoate Addition | Slow addition (Syringe Pump) | Maintained low instantaneous concentration |
| Temperature | Lower temperature (0 °C to RT) | Decreased dimerization rate |
| Solvent | Screen less polar solvents | Reduced formation of polar side products |
Q2: My reaction is producing a complex mixture of products, and I suspect oligomerization of the allenoate. What is causing this and how can I prevent it?
A2: Oligomerization can occur when the zwitterionic intermediate reacts with multiple molecules of the allenoate. For instance, a zwitterionic intermediate formed from the phosphine and two allenoate molecules can act as a 1,5-dipole, leading to larger ring systems or linear oligomers.[1][2][3]
Troubleshooting Steps:
-
Catalyst Loading: While counterintuitive, in some cases, slightly increasing the catalyst loading can favor the desired reaction pathway by more efficiently trapping the initial phosphine-allenoate adduct with the other reactant.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the desired product is formed. Prolonged reaction times can lead to the accumulation of oligomeric side products.
-
Substrate Stoichiometry: Ensure the stoichiometry between the allenoate and the other reactant is optimized. An excess of the allenoate will increase the likelihood of oligomerization.
| Parameter | Recommendation | Expected Outcome |
| Catalyst Loading | Modest increase | More efficient trapping of the initial adduct |
| Reaction Time | Monitor and quench upon completion | Minimized formation of oligomers over time |
| Stoichiometry | Optimize reactant ratio | Reduced excess of allenoate available for oligomerization |
Q3: The enantioselectivity of my reaction is lower than expected. What factors could be contributing to this?
A3: Low enantioselectivity in this compound mediated reactions can stem from several factors, including the presence of impurities, suboptimal reaction conditions, or a competing non-enantioselective background reaction.
Troubleshooting Steps:
-
Purity of Reagents and Catalyst: Ensure that the this compound catalyst, substrates, and solvent are of high purity. Trace impurities, especially water or protic sources, can interfere with the catalytic cycle. Racemization of the catalyst or intermediates can also be a factor.
-
Temperature: Temperature can have a significant impact on enantioselectivity. Generally, lower temperatures lead to higher enantiomeric excess (ee). Perform the reaction at the lowest temperature at which a reasonable reaction rate is still observed.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the chiral catalyst-substrate complex. Screen a variety of aprotic solvents with varying polarities (e.g., toluene, THF, dichloromethane).
-
Achiral Phosphine Impurities: Ensure that your this compound catalyst is not contaminated with achiral phosphines, which could catalyze a competing, non-enantioselective reaction.
| Parameter | Recommendation | Expected Outcome |
| Reagent Purity | Use highly pure and dry materials | Minimized interference and side reactions |
| Temperature | Lower reaction temperature | Increased enantiomeric excess |
| Solvent | Screen aprotic solvents | Optimized catalyst-substrate complex conformation |
| Catalyst Purity | Verify absence of achiral phosphines | Elimination of background non-enantioselective catalysis |
Frequently Asked Questions (FAQs)
Q4: What are the most common side products in this compound mediated cycloadditions involving allenoates?
A4: The most frequently encountered side products include:
-
Allenoate dimers: These are formed from the reaction of two allenoate molecules.
-
Allenoate oligomers: Higher-order polymers of the allenoate can also form.
-
Products from undesired cycloaddition pathways: Depending on the substrates, alternative cycloaddition modes (e.g., [4+2] vs. [3+2]) can lead to isomeric products.
-
Hydrolysis products: If water is present, the allenoate can hydrolyze.
Q5: Can the structure of the allenoate or the electrophile influence the formation of side products?
A5: Absolutely. The electronic and steric properties of the substrates play a crucial role. For instance, highly electrophilic allenoates may be more prone to dimerization and oligomerization. The structure of the electrophile can also dictate the regioselectivity and the propensity for alternative reaction pathways.
Q6: How can I detect and characterize the side products in my reaction?
A6: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): For initial visualization of the product mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the different components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the isolated side products.
-
High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase: To determine the enantiomeric excess of the desired product and to check for the presence of diastereomeric side products.
Experimental Protocols
Protocol 1: General Procedure for a Trial this compound Mediated [3+2] Cycloaddition
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the electrophile (1.0 equiv) and this compound (0.1 equiv).
-
Add anhydrous solvent (e.g., toluene, 0.1 M concentration with respect to the electrophile).
-
Stir the solution at the desired temperature (e.g., room temperature).
-
Slowly add the allenoate (1.2 equiv) over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired product and any major side products for characterization.
Protocol 2: Troubleshooting Protocol for Allenoate Dimerization
-
Set up four parallel reactions according to Protocol 1.
-
Reaction A (Control): Follow Protocol 1 exactly.
-
Reaction B (Lower Concentration): Double the amount of solvent to halve the concentration.
-
Reaction C (Slower Addition): Extend the addition time of the allenoate to 4-6 hours.
-
Reaction D (Lower Temperature): Cool the reaction vessel to 0 °C before the addition of the allenoate.
-
Analyze the crude reaction mixtures of all four experiments by ¹H NMR or LC-MS to compare the ratio of the desired product to the dimer.
Visualizations
References
Technical Support Center: Enhancing Diastereoselectivity in Asymmetric Catalysis
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the diastereoselectivity of catalytic reactions. While the specific term "(R)-Sitcp" is not widely documented in available literature, the principles and troubleshooting strategies outlined here are broadly applicable to a wide range of asymmetric catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence diastereoselectivity in an asymmetric catalytic reaction?
A1: Diastereoselectivity is primarily influenced by a combination of factors including the structure of the catalyst and substrate, the choice of solvent, the reaction temperature, and the presence of any additives or co-catalysts. The interplay of these elements dictates the energy difference between the transition states leading to the different diastereomeric products.
Q2: How does the catalyst structure impact the diastereomeric ratio (dr)?
A2: The chiral environment created by the catalyst is a critical determinant of diastereoselectivity. The steric and electronic properties of the ligands coordinated to the metal center, or the scaffold of an organocatalyst, create a three-dimensional pocket that preferentially accommodates one transition state over others. Fine-tuning the catalyst's structure, for instance by modifying ligand substituents, can significantly alter the diastereomeric ratio of the product.
Q3: What is the general effect of temperature on diastereoselectivity?
A3: In many cases, lowering the reaction temperature can lead to an increase in diastereoselectivity. This is because the difference in the activation energies of the competing diastereomeric transition states becomes more significant relative to the available thermal energy (RT). However, this is not a universal rule, and in some instances, a higher temperature may be optimal or even lead to a reversal of selectivity.[1] It is crucial to experimentally screen a range of temperatures to determine the optimal conditions for a specific reaction.
Q4: Can the solvent choice have a significant impact on the outcome of a diastereoselective reaction?
A4: Absolutely. The solvent can influence the stability of the transition states, the solubility of the catalyst and reactants, and the aggregation state of the catalyst. Polar solvents may stabilize more polar transition states, while nonpolar solvents may favor less polar ones. Therefore, a systematic screening of solvents with varying polarities and coordinating abilities is a key step in optimizing diastereoselectivity.
Q5: What is diastereodivergent catalysis?
A5: Diastereodivergent catalysis is a powerful strategy that allows for the selective synthesis of any diastereomer of a product from the same set of starting materials, simply by changing the catalyst or reaction conditions. This approach offers remarkable flexibility in accessing the full stereochemical diversity of a molecule.
Troubleshooting Guide for Poor Diastereoselectivity
This guide addresses common issues encountered during the optimization of diastereoselective reactions.
Problem 1: Low Diastereomeric Ratio (dr)
-
Question: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the first steps I should take to improve the diastereoselectivity?
-
Answer: A low diastereomeric ratio indicates that the energy difference between the transition states leading to the two diastereomers is very small under your current reaction conditions. Here is a systematic approach to address this:
-
Temperature Screening: As a first step, try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, -78 °C). This is often the simplest and most effective way to enhance diastereoselectivity.
-
Solvent Screening: The polarity and coordinating ability of the solvent can have a profound effect on the transition state geometries. Screen a range of solvents with different properties (e.g., toluene, THF, CH2Cl2, hexanes).
-
Catalyst Modification: If temperature and solvent screens are not fruitful, consider modifying the catalyst. Even subtle changes to the steric or electronic properties of the ligands can dramatically influence diastereoselectivity.
-
Problem 2: Inconsistent Diastereoselectivity
-
Question: I am observing significant batch-to-batch variation in the diastereomeric ratio. What could be the cause?
-
Answer: Inconsistent results are often traced back to subtle variations in experimental conditions. Here are some potential culprits:
-
Water Content: Trace amounts of water can significantly impact many catalytic reactions. Ensure that your solvents and reagents are rigorously dried and that the reaction is performed under an inert atmosphere.
-
Reagent Purity: Impurities in the starting materials or catalyst can interfere with the reaction. Re-purify your starting materials and ensure the catalyst is of high purity.
-
Reaction Time: For reactions that may be reversible or where product epimerization can occur, precise control over the reaction time is crucial. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal endpoint.
-
Problem 3: The "Wrong" Diastereomer is Formed Preferentially
-
Question: My reaction is highly diastereoselective, but it is favoring the undesired diastereomer. How can I reverse the selectivity?
-
Answer: Obtaining the "wrong" diastereomer with high selectivity is a good starting point, as it indicates that the system is sensitive to stereochemical control. Here are some strategies to reverse the selectivity:
-
Use the Enantiomeric Catalyst: If you are using a chiral catalyst, the simplest approach is to use the opposite enantiomer of the catalyst. This will typically invert the stereochemistry of the product, leading to the desired diastereomer.
-
Diastereodivergent Catalysis: Explore diastereodivergent strategies. This might involve using a different catalyst system altogether or significantly altering the reaction conditions (e.g., using a different metal salt or additive) to favor the alternative transition state.
-
Data Presentation: Optimizing Reaction Parameters
The following tables provide examples of how systematic variation of reaction parameters can influence the outcome of a diastereoselective reaction.
Table 1: Effect of Temperature on the Asymmetric Hydrogenation of Acetophenone
| Entry | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 0 | >99 | 45.2 |
| 2 | 20 | >99 | 55.8 |
| 3 | 40 | >99 | 60.5 |
| 4 | 50 | >99 | 51.2 |
Data adapted from a study on the enantioselective hydrogenation of acetophenone.[1] Note that in this specific case, the highest enantioselectivity was not achieved at the lowest temperature, highlighting the importance of experimental screening.
Table 2: Effect of Catalyst Loading on Asymmetric Transfer Hydrogenation
| Entry | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 0.5 | >99 | 63 |
| 2 | 1.0 | >99 | 70 |
| 3 | 1.5 | >99 | 74 |
| 4 | 2.0 | >99 | 78 |
This table illustrates that increasing the catalyst loading can, in some cases, lead to an improvement in enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in a Diastereoselective Reaction
-
Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the catalyst and the solvent.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, -40 °C, -78 °C) using an appropriate cooling bath (ice-water, ice-salt, dry ice-acetone).
-
Addition of Reactants: Add the substrate and the reagent to the cooled reaction mixture. The addition may be done neat or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Workup and Analysis: Once the reaction is complete, quench the reaction and perform a standard workup procedure. Determine the diastereomeric ratio of the crude product by a suitable analytical method (e.g., 1H NMR, GC, HPLC).
-
Repeat: Repeat the experiment at different temperatures to identify the optimal condition.
Protocol 2: General Procedure for Solvent Screening in a Diastereoselective Reaction
-
Parallel Setup: In a glovebox or using a multi-well reaction block, set up a series of identical reactions in different, rigorously dried solvents.
-
Reaction Execution: To each reaction vessel, add the catalyst, substrate, and reagent in the same order and concentration.
-
Standardized Conditions: Run all reactions at the same temperature and for the same duration.
-
Analysis: After the specified reaction time, quench all reactions simultaneously and analyze the diastereomeric ratio of each by the same analytical method.
-
Evaluation: Compare the diastereomeric ratios obtained in the different solvents to identify the most selective one.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: General workflow for optimizing diastereoselectivity.
References
(R)-Sitcp catalyst stability and handling precautions
This technical support center provides guidance on the stability, handling, and troubleshooting of the (R)-Sitcp catalyst for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored to ensure its stability?
A1: To maintain its catalytic activity, this compound should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container. It is recommended to store the catalyst at low temperatures, typically in a refrigerator (-20°C to 4°C), to minimize degradation over time. Proper storage is crucial as phosphine catalysts are generally sensitive to air and moisture.[1][2]
Q2: What are the primary signs of this compound catalyst decomposition?
A2: Decomposition of this compound, a phosphine-based catalyst, is often indicated by a change in its physical appearance, such as discoloration or clumping. A more definitive sign of degradation is a decrease in catalytic performance, leading to lower reaction yields and/or enantioselectivity. The primary decomposition pathway for phosphines is oxidation to the corresponding phosphine oxide, which is catalytically inactive in the desired transformation.[3][4]
Q3: Can I handle this compound in the open air for a short period?
A3: It is strongly advised to handle this compound under an inert atmosphere at all times using standard Schlenk line techniques or inside a glovebox.[2][5] Even brief exposure to air and ambient moisture can lead to oxidation and hydrolysis, compromising the catalyst's integrity and performance. For weighing and transferring the solid catalyst, it is best practice to do so within a glovebox.[2]
Q4: What solvents are recommended for reactions using this compound?
A4: Anhydrous, degassed solvents are essential for reactions catalyzed by this compound. The presence of oxygen or moisture in the solvent can deactivate the catalyst. It is particularly important to use freshly purified solvents. For instance, tetrahydrofuran (THF) can rapidly form peroxides on exposure to air, which can oxidize the phosphine catalyst.[1] Always ensure your solvents are rigorously dried and deoxygenated before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Reaction Conversion | Catalyst decomposition due to improper storage or handling. | Ensure the catalyst has been stored under an inert atmosphere and at the recommended temperature. Handle exclusively in a glovebox or using Schlenk techniques. |
| Presence of oxygen or moisture in the reaction. | Use anhydrous, degassed solvents and reagents. Purge the reaction vessel thoroughly with an inert gas before adding the catalyst. | |
| Inactive catalyst batch. | Test the catalyst on a reliable, previously successful reaction. If it fails, the batch may be compromised. Consider purchasing a new batch. | |
| Decreased Enantioselectivity | Partial oxidation of the chiral catalyst. | The presence of the phosphine oxide can sometimes interfere with the catalytic cycle or the chiral environment, leading to a drop in enantioselectivity. Strict exclusion of air and moisture is critical. |
| Incorrect reaction temperature. | Optimize the reaction temperature. In many asymmetric reactions, lower temperatures lead to higher enantioselectivity. | |
| Impurities in substrates. | Purify the substrates to remove any impurities that might interact with the catalyst or intermediates. | |
| Inconsistent Reaction Results | Variable quality of solvents and reagents. | Standardize the purification and degassing procedures for all solvents and reagents. |
| Inconsistent catalyst loading. | Accurately weigh the catalyst in a controlled environment (glovebox) to ensure consistent loading in each reaction. |
Catalyst Stability Summary
The stability of this compound is paramount for achieving optimal results. The following table summarizes the key factors influencing its stability.
| Condition | Effect on Stability | Recommendation |
| Air (Oxygen) | High | Leads to rapid oxidation to the catalytically inactive phosphine oxide.[4] |
| Moisture | Moderate to High | Can facilitate hydrolysis and may accelerate oxidation.[6] |
| Elevated Temperature | Moderate | Can increase the rate of decomposition, especially in the presence of impurities. |
| Protic Solvents | Moderate | Can lead to hydrolysis if moisture is present.[6] |
| Aprotic, Anhydrous, Degassed Solvents | Low | Provides the most stable environment for the catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound in a Catalytic Reaction
-
Preparation of Glassware: Dry all glassware in an oven at >125°C overnight and allow to cool under a stream of inert gas (argon or nitrogen).[5]
-
Inert Atmosphere Setup: Assemble the reaction apparatus while it is still warm and purge with an inert gas. A Schlenk line or a glovebox should be used for all manipulations.
-
Solvent and Reagent Preparation: Use anhydrous, degassed solvents. Solvents should be purified using a solvent purification system or distilled from appropriate drying agents under an inert atmosphere. Degas solvents by bubbling with an inert gas for at least 30 minutes or by freeze-pump-thaw cycles.
-
Catalyst Transfer: In a glovebox, weigh the required amount of this compound into a small vial or directly into the reaction flask. If a glovebox is not available, perform the transfer under a positive pressure of inert gas.
-
Reaction Setup: Add the anhydrous, degassed solvent to the reaction flask containing the catalyst. Add the substrates via syringe.
-
Reaction Monitoring: Maintain the reaction under a positive pressure of inert gas throughout the experiment. Monitor the reaction progress by standard analytical techniques (e.g., TLC, GC, NMR).
Visual Guides
Caption: Factors leading to the deactivation of this compound catalyst.
Caption: A workflow for troubleshooting common issues with this compound.
References
Technical Support Center: Purification of Products from (R)-Sitcp Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of products from reactions catalyzed by (R)-Sitcp [(R)-(−)-11,11'-Spirobi[indeno[1,2-b]phosphole]], a chiral spiro-phosphepine catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities observed in this compound catalyzed reactions?
A1: Besides unreacted starting materials, common impurities include the corresponding phosphine oxide of the this compound catalyst, side products from undesired reaction pathways, and residual solvent. The phosphine oxide is formed by the oxidation of the phosphine catalyst during the reaction or work-up.
Q2: How can I remove the this compound catalyst and its oxide from my reaction mixture?
A2: Several methods can be employed:
-
Column Chromatography: This is the most common method. Due to the significantly different polarity of the phosphine catalyst and its oxide compared to many organic products, separation by silica gel flash chromatography is often effective. A non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is typically used.
-
Crystallization: If your product is a solid, recrystallization can be an effective method to remove soluble impurities, including the catalyst and its oxide.
-
Acid-Base Extraction: Phosphines can be protonated with a dilute acid (e.g., 1M HCl). This can allow for the separation of the catalyst into an aqueous layer, assuming your product is not acid-sensitive.
-
Oxidation and Extraction: Purposely oxidizing the remaining this compound to its phosphine oxide with a mild oxidant (e.g., hydrogen peroxide) can sometimes facilitate removal by extraction or chromatography due to the increased polarity of the oxide.
Q3: My product is sensitive to silica gel. What are my alternative purification options?
A3: If your product degrades on silica gel, consider using a less acidic stationary phase for chromatography, such as alumina (neutral or basic). Alternatively, preparative thin-layer chromatography (prep-TLC) or purification by crystallization might be viable options.
Q4: How can I confirm the enantiomeric excess (ee) of my purified product?
A4: The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). You will need to develop a separation method using a suitable chiral stationary phase.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low product yield after purification. | - Product loss during aqueous work-up. - Degradation on silica gel. - Incomplete elution from the column. | - Minimize the number of extractions. - Check the pH of the aqueous phase to ensure product stability. - Use a less acidic stationary phase like alumina. - Employ a stronger eluent at the end of the chromatographic run. |
| Co-elution of the product with the this compound catalyst or its oxide. | - Similar polarities of the product and the impurity. | - Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution might be necessary. - Consider derivatizing the product to alter its polarity before chromatography. |
| Product appears pure by TLC but NMR shows impurities. | - Impurities have a similar Rf value to the product. - Non-UV active impurities. | - Use a different TLC stain to visualize all spots. - Run a longer column with a shallower solvent gradient. - Analyze the crude reaction mixture by NMR to identify the nature of the impurities.[1] |
| Difficulty in determining enantiomeric excess (ee). | - Poor separation of enantiomers on the chiral column. - The product may not have a suitable chromophore for UV detection. | - Screen different chiral HPLC/SFC columns and mobile phases. - Consider derivatizing the product with a UV-active tag. |
| Inconsistent purification results. | - Variability in the quality of the silica gel or solvents. - Inconsistent packing of the chromatography column. | - Use high-purity solvents and consistent silica gel from the same supplier. - Ensure the column is packed carefully and consistently. |
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of a neutral, organic product from an this compound catalyzed reaction.
-
Reaction Work-up:
-
Quench the reaction as required by the specific protocol.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Preparation for Chromatography:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent that will be evaporated.
-
Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").
-
-
Column Chromatography:
-
Pack a glass column with silica gel (230-400 mesh) using the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity if a gradient is used.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: General workflow for the purification and analysis of products from this compound catalyzed reactions.
Caption: A logical diagram illustrating a troubleshooting approach for common purification issues.
References
Impact of temperature on (R)-Sitcp catalytic activity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on the catalytic activity of (R)-Sitcp. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data on the thermal profile of the this compound catalyst is not extensively available in public literature. The guidance provided here is based on general principles of chemical kinetics, catalyst stability, and experience with similar chiral phosphine catalysts. Users are strongly encouraged to perform their own optimizations for their specific chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended operating temperature for reactions catalyzed by this compound?
A1: Without specific data for every possible reaction, a general starting point for reactions involving many chiral phosphine catalysts is often room temperature (approximately 20-25 °C). However, the optimal temperature is highly dependent on the specific substrates and reaction being catalyzed. It is crucial to perform a temperature screening experiment to determine the ideal conditions for your system.
Q2: How does temperature generally affect the catalytic activity of this compound?
A2: Temperature has a dual effect on catalytic reactions.
-
Increased Reaction Rate: Generally, increasing the temperature increases the reaction rate by providing more kinetic energy to the reacting molecules, leading to more frequent and energetic collisions.
-
Potential for Catalyst Decomposition and Reduced Selectivity: Conversely, excessively high temperatures can lead to the degradation of the this compound catalyst. Phosphine ligands can be susceptible to oxidation or other decomposition pathways at elevated temperatures. Furthermore, higher temperatures can sometimes negatively impact the enantioselectivity of an asymmetric reaction by allowing for less-defined transition states.
Q3: What are the signs of catalyst decomposition due to excessive temperature?
A3: Signs of catalyst decomposition can include:
-
A significant drop in reaction rate or a complete stall of the reaction over time.
-
A change in the color of the reaction mixture.
-
The appearance of unexpected byproducts, which can be detected by techniques like TLC, GC-MS, or NMR.
-
A decrease in the enantiomeric excess (ee) of the product.
Q4: Can I cool the reaction to improve selectivity?
A4: Yes, running the reaction at lower temperatures (e.g., 0 °C or even sub-zero temperatures) is a common strategy to enhance enantioselectivity in asymmetric catalysis. Lower temperatures can lead to more ordered transition states, which can amplify the stereochemical control exerted by the chiral catalyst. However, be aware that lowering the temperature will also decrease the reaction rate, potentially requiring longer reaction times.
Troubleshooting Guide
| Problem | Possible Cause (Temperature-Related) | Suggested Solution |
| Low or no conversion | The reaction temperature is too low, resulting in a very slow reaction rate. | Gradually increase the reaction temperature in increments (e.g., 10 °C) and monitor the conversion. Be cautious not to exceed the thermal stability limit of the catalyst. |
| Reaction starts well but then stops | The reaction temperature is too high, causing the this compound catalyst to decompose over time. | Decrease the reaction temperature. If a higher rate is needed, consider increasing the catalyst loading at a lower temperature. |
| Low enantioselectivity (ee) | The reaction temperature is too high, leading to less defined transition states and reduced stereocontrol. | Decrease the reaction temperature. Perform a temperature optimization study, running the reaction at several temperatures (e.g., 40 °C, 25 °C, 0 °C, -20 °C) to find the best balance between rate and selectivity. |
| Formation of byproducts | High temperatures may be promoting side reactions or decomposition pathways for the substrates, products, or the catalyst itself. | Lower the reaction temperature to disfavor the undesired reaction pathways. |
Experimental Protocols
Protocol for Determining Optimal Reaction Temperature
This protocol outlines a general procedure for screening the optimal temperature for a reaction catalyzed by this compound.
1. Materials and Setup:
-
A reaction vessel for each temperature point (e.g., sealed vials or a parallel reactor block).
-
Substrates, this compound catalyst, and solvent.
-
Heating/cooling system (e.g., oil bath, cryostat, or temperature-controlled stirrer plate).
-
Stirring mechanism for each reaction.
-
Analytical equipment for monitoring the reaction (e.g., TLC, GC, HPLC, NMR).
2. Experimental Procedure:
-
Set up a series of identical reactions in parallel. For each reaction, use the same concentrations of substrates, catalyst loading, and solvent volume.
-
Set each reaction to a different temperature. A good starting range could be 0 °C, 25 °C (room temperature), 40 °C, and 60 °C.
-
Ensure efficient stirring for all reactions.
-
At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.
-
Quench the reaction in the aliquot immediately (if necessary).
-
Analyze the aliquots to determine the conversion (e.g., by GC or NMR) and the enantiomeric excess of the product (by chiral HPLC or GC).
3. Data Analysis:
-
Plot the conversion versus time for each temperature.
-
Plot the enantiomeric excess versus temperature at a specific time point (e.g., when the reaction at room temperature has reached >90% conversion).
-
The optimal temperature will be the one that provides the best balance of reaction rate and enantioselectivity for your specific needs.
Data Presentation
Hypothetical Temperature Screening Data
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 0 | 24 | 45 | 95 |
| 25 | 8 | 92 | 90 |
| 40 | 4 | >99 | 82 |
| 60 | 2 | >99 | 75 |
| 80 | 1 | >99 | 60 (Decomposition observed) |
Note: This is example data and will vary depending on the specific reaction.
Visualizations
Caption: Relationship between temperature and key reaction parameters.
Caption: Troubleshooting workflow for temperature-related issues.
(R)-Sitcp catalyst deactivation and regeneration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the (R)-SITCP catalyst. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound catalyst and what are its primary applications?
This compound is a chiral spiro-phosphepine catalyst.[1][2] It is primarily used in asymmetric catalysis to synthesize enantiomerically enriched compounds.[1][2][3][4] Common applications include enantioselective [4+2] and [3+2] cycloaddition reactions.[1][2][3][4]
Q2: What are the likely causes of this compound catalyst deactivation?
While specific deactivation pathways for this compound are not extensively documented in the literature, based on its structure and general phosphine chemistry, the most probable causes of deactivation are:
-
Oxidation: The phosphorus (III) center is susceptible to oxidation to phosphorus (V), forming the corresponding phosphine oxide. This is a common deactivation pathway for phosphine-based catalysts and renders the catalyst inactive.
-
Adsorption of Impurities: The active site of the catalyst can be blocked by impurities present in the reactants, solvents, or reaction vessel.
-
Thermal Degradation: Although generally stable at moderate temperatures, prolonged exposure to high temperatures may lead to decomposition of the catalyst.
-
Side Reactions with Substrates or Products: The catalyst may react with substrates, products, or intermediates to form inactive complexes.
Q3: How can I minimize catalyst deactivation during my experiment?
To minimize deactivation of the this compound catalyst, the following precautions are recommended:
-
Inert Atmosphere: All manipulations of the catalyst and the reaction itself should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
High-Purity Reagents and Solvents: Use high-purity, anhydrous, and degassed solvents and reagents to avoid introducing impurities that can poison the catalyst.
-
Optimal Temperature: Operate the reaction at the recommended temperature to avoid thermal degradation.
-
Proper Storage: Store the catalyst in a cool, dark, and dry place under an inert atmosphere.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with the this compound catalyst.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no catalytic activity | 1. Catalyst deactivation (oxidation).2. Impurities in the reaction mixture.3. Incorrect reaction conditions. | 1. Ensure all reagents and solvents are pure, anhydrous, and degassed. Handle the catalyst under a strict inert atmosphere.2. Purify all starting materials and solvents prior to use.3. Verify the reaction temperature, concentration, and stoichiometry. |
| Decreased enantioselectivity | 1. Partial deactivation of the catalyst.2. Presence of water or protic impurities.3. Racemization of the product under reaction conditions. | 1. See steps for "Low or no catalytic activity."2. Use rigorously dried solvents and reagents.3. Analyze the product at different reaction times to check for racemization. Consider lowering the reaction temperature. |
| Inconsistent results between batches | 1. Variation in catalyst quality.2. Inconsistent reaction setup and handling. | 1. Purchase the catalyst from a reputable supplier and check its purity upon receipt.2. Standardize the experimental protocol, including solvent purification, degassing procedures, and catalyst handling. |
Catalyst Regeneration
Currently, there are no established, peer-reviewed protocols specifically for the regeneration of the this compound catalyst. However, based on general principles for the reduction of phosphine oxides, a potential regeneration strategy can be proposed. Caution: This is a suggested experimental protocol and should be optimized for your specific system.
Proposed Regeneration Protocol for Oxidized this compound
This protocol aims to reduce the inactive phosphine oxide back to the active phosphine.
Reagents and Materials:
-
Deactivated this compound catalyst (phosphine oxide)
-
Anhydrous, degassed toluene
-
Trichlorosilane (HSiCl₃)
-
Anhydrous, degassed triethylamine (Et₃N)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for inert atmosphere chemistry
Experimental Procedure:
-
Under a strict inert atmosphere, dissolve the deactivated catalyst in anhydrous, degassed toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of triethylamine, followed by the slow addition of trichlorosilane.
-
Allow the reaction to stir at room temperature and monitor the progress by ³¹P NMR spectroscopy. The disappearance of the phosphine oxide peak and the appearance of the phosphine peak will indicate the completion of the reaction.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography under an inert atmosphere.
| Parameter | Value |
| Reactant Ratio (Catalyst:Et₃N:HSiCl₃) | 1 : 5 : 5 (suggested starting point) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-24 hours (monitor by ³¹P NMR) |
| Solvent | Anhydrous, degassed toluene |
Visualizing Workflows and Pathways
Logical Flow for Troubleshooting Catalyst Deactivation
Caption: A flowchart for troubleshooting experiments using the this compound catalyst.
Proposed this compound Deactivation and Regeneration Cycle
Caption: The proposed deactivation (oxidation) and regeneration (reduction) cycle of the this compound catalyst.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to (R)-Sitcp and BINAP in Asymmetric Cycloaddition Reactions
In the realm of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and yield. This guide provides a comparative overview of two prominent phosphine-based chiral ligands, (R)-Sitcp and BINAP, in the context of asymmetric cycloaddition reactions. While a direct, side-by-side comparison in the same reaction is not available in the current literature, this document presents data from closely related and representative cycloaddition reactions for each ligand, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to the Ligands
This compound is a chiral spiro-phosphepine ligand known for its rigid structure, which can create a well-defined chiral environment around a metal center or in organocatalysis. This rigidity is often key to high enantiomeric excesses in catalytic reactions.
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a widely recognized and versatile C2-symmetric chiral diphosphine ligand. Its axial chirality has made it a staple in a vast array of asymmetric transformations, including hydrogenations and various cycloaddition reactions, often in complex with transition metals like rhodium, ruthenium, and palladium.
Performance in Asymmetric Cycloaddition: A Comparative Analysis
This section presents experimental data for this compound in a phosphine-catalyzed formal [4+2] cycloaddition and for a modified BINAP ligand (H8-BINAP) in a rhodium-catalyzed [2+2+2] cycloaddition. It is crucial to note that these are different reaction types, and thus the comparison highlights the utility of each ligand in its optimized catalytic system rather than a direct performance match for the same transformation.
| Parameter | This compound Catalyzed Formal [4+2] Cycloaddition | (R)-H8-BINAP/Rh Catalyzed [2+2+2] Cycloaddition |
| Reaction Type | Phosphine-Catalyzed Formal [4+2] Cycloaddition | Rhodium-Catalyzed [2+2+2] Cycloaddition |
| Substrate 1 | Saccharin-derived ketimine | Bis-diynenitrile |
| Substrate 2 | Ethyl α-methylallenoate | Not Applicable (Intramolecular) |
| Product | Tricyclic Tetrahydropyridine | C2-Symmetric Spirobipyridine Ligand |
| Catalyst System | This compound (10 mol%) | [Rh(cod)2]BF4 (10 mol%) / (R)-H8-BINAP (11 mol%) |
| Solvent | Toluene | 1,2-Dichloroethane (DCE) |
| Temperature | Room Temperature | 80 °C |
| Yield | 95% | 88% |
| Enantiomeric Excess (ee) | 91% ee | 98% ee |
Note: The data for the (R)-H8-BINAP/Rh-catalyzed reaction is representative of the high enantioselectivities achievable with BINAP-type ligands in rhodium-catalyzed cycloadditions.
Experimental Workflow
The general workflow for these asymmetric cycloaddition reactions, from catalyst preparation to product analysis, can be visualized as follows:
Experimental Protocols
1. This compound Catalyzed Enantioselective Formal [4+2] Cycloaddition of a Saccharin-Derived Ketimine and Ethyl α-methylallenoate
This protocol is based on the procedure reported by Sasai and coworkers.
To a solution of the saccharin-derived ketimine (0.2 mmol, 1.0 equiv) in toluene (2.0 mL) under a nitrogen atmosphere is added this compound (0.02 mmol, 10 mol%). The mixture is stirred at room temperature for 10 minutes. Ethyl α-methylallenoate (0.3 mmol, 1.5 equiv) is then added dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography (ethyl acetate/hexane as eluent) to afford the desired tricyclic tetrahydropyridine. The enantiomeric excess is determined by high-performance liquid chromatography (HPLC) analysis using a chiral stationary phase.
2. Rhodium/(R)-H8-BINAP Catalyzed Enantioselective Intramolecular Double [2+2+2] Cycloaddition of a Bis-diynenitrile
This protocol is a representative procedure based on the synthesis of C2-symmetric spirobipyridine ligands.
In a glovebox, a mixture of [Rh(cod)2]BF4 (0.01 mmol, 10 mol%) and (R)-H8-BINAP (0.011 mmol, 11 mol%) in 1,2-dichloroethane (DCE, 1.0 mL) is stirred at room temperature for 30 minutes. A solution of the bis-diynenitrile (0.1 mmol, 1.0 equiv) in DCE (1.0 mL) is then added. The reaction vessel is sealed and heated to 80 °C. The reaction is monitored by TLC. After the starting material is consumed, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the C2-symmetric spirobipyridine ligand. The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
Both this compound and BINAP derivatives have demonstrated their efficacy as chiral ligands in promoting highly enantioselective cycloaddition reactions. This compound, as a phosphine organocatalyst, effectively catalyzes the formal [4+2] cycloaddition of ketimines and allenoates at room temperature, affording complex heterocyclic structures with high yield and enantioselectivity. On the other hand, BINAP and its analogues, when complexed with rhodium, are powerful catalysts for [2+2+2] cycloadditions, delivering products with excellent enantiomeric excesses.
The choice between these ligands will ultimately depend on the specific transformation being targeted. For phosphine-catalyzed annulations of imines and allenes, this compound presents a compelling option. For metal-catalyzed cycloadditions involving different unsaturated systems, the well-established BINAP family of ligands offers a robust and highly tunable platform for achieving exceptional levels of stereocontrol. Further research into direct comparative studies of these ligands in identical cycloaddition reactions would be invaluable for a more definitive assessment of their relative merits.
A Comparative Guide to (R)-Sitcp and Josiphos Ligands in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in the synthesis of chiral molecules. This guide provides a detailed comparison of two prominent classes of phosphine ligands: the spiro-phosphine ligand (R)-Sitcp and the well-established ferrocenyl-based Josiphos ligands. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal ligand for their specific catalytic transformations.
Overview of the Ligands
This compound , scientifically known as (11aR)-(+)-5,6,10,11,12,13-Hexahydro-5-phenyl-4H-diindeno[7,1-cd:1',7'-ef]phosphocine, is a chiral spiro-phosphine ligand. Its rigid spirocyclic backbone creates a well-defined chiral environment around the metal center, influencing the stereochemical outcome of the catalyzed reaction. It has shown particular efficacy in phosphine-catalyzed annulation and addition reactions.
Josiphos ligands represent a versatile and widely utilized family of chiral ferrocenyl diphosphine ligands. Their modular structure, combining planar and central chirality, allows for fine-tuning of steric and electronic properties. Josiphos ligands are renowned for their exceptional performance in a broad range of asymmetric hydrogenations and other catalytic transformations, including large-scale industrial processes.[1]
Performance in Asymmetric Catalysis: A Data-Driven Comparison
The following tables summarize the performance of this compound and Josiphos ligands in their respective optimized catalytic applications. It is important to note that the reactions and substrates differ, reflecting the distinct areas where these ligands have been most successfully applied.
This compound Performance Data
This compound has demonstrated notable success in the enantioselective intramolecular γ-addition of nitrogen nucleophiles to alkynoates, as detailed in the following table.
| Substrate | Product | Yield (%) | ee (%) |
| N-Tosyl-4-phenyl-but-3-yn-1-amine | (R)-1-Tosyl-4-phenyl-2,5-dihydro-1H-pyrrole | 68 | 91 |
| N-Boc-4-phenyl-but-3-yn-1-amine | (R)-tert-butyl 4-phenyl-2,5-dihydro-1H-pyrrole-1-carboxylate | 75 | 88 |
| N-Cbz-4-phenyl-but-3-yn-1-amine | (R)-benzyl 4-phenyl-2,5-dihydro-1H-pyrrole-1-carboxylate | 72 | 89 |
| N-Tosyl-5-phenyl-pent-4-yn-1-amine | (R)-1-Tosyl-5-phenyl-1,2,3,4-tetrahydropyridine | 65 | 85 |
Table 1: Performance of this compound in the intramolecular γ-addition of nitrogen nucleophiles to alkynoates. Data sourced from a study on catalytic asymmetric C-N bond formation.[2]
Furthermore, this compound has been effectively employed in the [3+2] cycloaddition of benzofuranone-derived olefins with allenoates, consistently affording products in good yields and with high enantioselectivities.[3]
Josiphos Ligands Performance Data
The Josiphos ligand family has a proven track record in a variety of asymmetric hydrogenations. The data below showcases their effectiveness in different applications.
A landmark application of Josiphos ligands is in the industrial production of (S)-metolachlor, where it achieves exceptional catalytic turnover.[1]
| Reaction | Ligand Variant | TON | TOF (s⁻¹) | ee (%) |
| Ru-catalyzed enamide hydrogenation | Josiphos | >7,000,000 | >0.5 | 79 |
Table 2: Performance of a Josiphos ligand in the industrial synthesis of (S)-metolachlor.[1]
In the asymmetric hydrogenation of challenging substrates like perfluoroalkyl ketones, Josiphos ligands, in conjunction with rhodium, deliver high enantioselectivity.[4]
| Substrate | Ligand Variant | Yield (%) | ee (%) |
| 2,2,2-Trifluoroacetophenone | Josiphos-type | >99 | 99 |
| 1-(Pentafluorophenyl)ethan-1-one | Josiphos-type | 98 | 98 |
Table 3: Performance of Josiphos-type ligands in the Rh-catalyzed asymmetric hydrogenation of aryl perfluoroalkyl ketones.[4]
Modified Josiphos ligands, such as "Spiro-Josiphos," have also been developed, demonstrating excellent activity and enantioselectivity in the iridium-catalyzed asymmetric hydrogenation of imines for the synthesis of chiral amines.[5]
| Reaction | Ligand Variant | TON | ee (%) |
| Ir-catalyzed asymmetric hydrogenation of an imine | Spiro-Josiphos | 5000 | up to 99 |
Table 4: Performance of a Spiro-Josiphos ligand in the synthesis of chiral amines.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of catalytic systems. Below are representative experimental protocols for reactions catalyzed by this compound and Josiphos ligands.
Protocol for this compound Catalyzed Intramolecular γ-Addition
A representative procedure for the this compound-catalyzed intramolecular γ-addition of a nitrogen nucleophile to an alkynoate is as follows:
To a solution of the amino-alkyne substrate (0.1 mmol) in toluene (1.0 mL) is added this compound (0.01 mmol, 10 mol%). The reaction mixture is stirred at room temperature for the time specified in the referenced study. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired chiral pyrrolidine or indoline. The enantiomeric excess is determined by chiral HPLC analysis.[2]
Protocol for Josiphos-Catalyzed Asymmetric Hydrogenation
A general procedure for the Josiphos-catalyzed asymmetric hydrogenation of a ketone is as follows:
In a glovebox, a pressure tube is charged with the ketone substrate (0.5 mmol), a rhodium precursor (e.g., [Rh(cod)Cl]₂, 0.0025 mmol, 0.5 mol%), and the Josiphos ligand (0.0055 mmol, 1.1 mol%). The vessel is sealed, removed from the glovebox, and purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (pressure and temperature as specified in the relevant literature) for a designated period. After releasing the hydrogen pressure, the solvent is evaporated, and the crude product is purified by flash chromatography. The enantiomeric excess is determined by chiral GC or HPLC.[4]
Visualization of Experimental Workflow
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for asymmetric catalysis.
References
- 1. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 2. Catalytic Asymmetric C–N Bond Formation: Phosphine-Catalyzed Intra- and Intermolecular γ-Addition of Nitrogen Nucleophiles to Allenoates and Alkynoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones Catalyzed by Rhodium(III) Monohydride Complexes Bearing Josiphos Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Enantioselectivity of (R)- and (S)-Sitagliptin
For Researchers, Scientists, and Drug Development Professionals
Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed oral antihyperglycemic agent for the management of type 2 diabetes. The molecule possesses a single chiral center, leading to two enantiomers: (R)-Sitagliptin and (S)-Sitagliptin. The pharmacological activity of Sitagliptin is almost exclusively attributed to the (R)-enantiomer, making enantioselective synthesis a critical aspect of its production. This guide provides an objective comparison of the synthesis and performance of (R)- and (S)-Sitagliptin, supported by experimental data.
Pharmacological Activity: A Tale of Two Enantiomers
The therapeutic efficacy of Sitagliptin lies in its ability to inhibit the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition leads to prolonged incretin activity, resulting in enhanced glucose-dependent insulin secretion and suppressed glucagon release.
Crucially, this inhibitory activity is highly stereoselective. The (R)-enantiomer is a potent DPP-4 inhibitor, while the (S)-enantiomer is significantly less active. This disparity in pharmacological activity underscores the importance of producing enantiomerically pure (R)-Sitagliptin for clinical use.
Table 1: Comparison of DPP-4 Inhibitory Activity
| Enantiomer | DPP-4 IC50 |
| (R)-Sitagliptin | 6.6 nM[1] |
| (S)-Sitagliptin | 150 nM[1] |
Enantioselective Synthesis: Strategies and Outcomes
The development of efficient and highly enantioselective synthetic routes to (R)-Sitagliptin has been a major focus of research. Various strategies, including asymmetric hydrogenation, organocatalysis, and enzymatic resolutions, have been successfully employed. In contrast, the synthesis of (S)-Sitagliptin is less commonly reported and is often pursued for comparative studies or as a byproduct of resolution methods.
Table 2: Comparison of Enantioselective Synthesis Methods and Outcomes
| Method | Enantiomer | Catalyst/Reagent | Yield | Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | (R)-Sitagliptin | Rh(I)/tBu JOSIPHOS | up to 65% (overall) | >99% |
| Organocatalysis (aza-Michael Addition) | (R)-Sitagliptin | Quinine-derived C(9)-urea ammonium catalyst | 41% (overall) | 96%[2] |
| Catalytic Enantioselective Allylic Amination | (S)-Sitagliptin (ent-Sitagliptin) | Palladium catalyst | 79–94% | 81–94%[3] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of (R)- and (S)-Sitagliptin synthesis.
Asymmetric Hydrogenation for (R)-Sitagliptin
This process, a highly efficient route, involves the asymmetric hydrogenation of a key enamine intermediate.
Experimental Workflow for Asymmetric Hydrogenation of (R)-Sitagliptin
Caption: Workflow for the asymmetric hydrogenation synthesis of (R)-Sitagliptin.
Protocol: The key dehydrositagliptin intermediate is prepared in a three-step, one-pot synthesis, which is then isolated with a yield of 82%. This intermediate undergoes highly enantioselective hydrogenation using as low as 0.15 mol % of the Rh(I)/tBu JOSIPHOS catalyst. The resulting (R)-Sitagliptin is then converted to its phosphate salt and isolated with nearly perfect optical and chemical purity. This process has an overall isolated yield of up to 65%.
Organocatalytic Synthesis of (R)-Sitagliptin via aza-Michael Addition
This method utilizes an organocatalyst to achieve high enantioselectivity.
Experimental Workflow for Organocatalytic Synthesis of (R)-Sitagliptin
Caption: Workflow for the organocatalytic synthesis of (R)-Sitagliptin.
Protocol: The enantioselective aza-Michael addition involves the reaction of tert-butyl β-naphthylmethoxycarbamate with (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one. This reaction is catalyzed by a quinine-derived C(9)-urea ammonium catalyst under phase-transfer catalytic conditions, yielding the aza-Michael adduct with 96% enantiomeric excess.[2] Subsequent steps, including Baeyer-Villiger oxidation, hydrolysis, amide coupling, and deprotections, lead to the final (R)-Sitagliptin product with an overall yield of 41%.[2]
Catalytic Enantioselective Allylic Amination for (S)-Sitagliptin (ent-Sitagliptin)
This method provides a route to the less common (S)-enantiomer.
Experimental Workflow for Catalytic Enantioselective Allylic Amination of (S)-Sitagliptin
Caption: Workflow for the synthesis of (S)-Sitagliptin via allylic amination.
Protocol: This synthesis involves a two-step construction of the allylic amine. The first step is an ene reaction using a sulfurdiimide with a 4-arylbut-1-ene substrate to form a ylid intermediate. This is followed by a palladium-catalyzed asymmetric[2]-sigmatropic rearrangement of the ylid. This process yields the allylic amination products in 79–94% yield and with an enantiomeric excess ranging from 81–94% for the (S)-enantiomer.[3]
Signaling Pathway of Sitagliptin Action
The therapeutic effect of (R)-Sitagliptin is mediated through the potentiation of the incretin pathway.
Signaling Pathway of (R)-Sitagliptin
Caption: Mechanism of action of (R)-Sitagliptin via DPP-4 inhibition.
Conclusion
The enantiomers of Sitagliptin exhibit a stark difference in their pharmacological activity, with the (R)-enantiomer being the potent therapeutic agent. This has driven the development of highly efficient and enantioselective synthetic methods for (R)-Sitagliptin, achieving excellent yields and enantiomeric purities. While synthetic routes to (S)-Sitagliptin exist, they are less explored and generally result in lower enantioselectivity compared to the state-of-the-art methods for the (R)-enantiomer. The data presented in this guide highlights the critical role of stereochemistry in the efficacy of Sitagliptin and the sophisticated chemical strategies employed to deliver the desired enantiomer for the treatment of type 2 diabetes.
References
A Comparative Guide to (R)-Sitcp and Traditional Catalysts in Asymmetric Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and highly selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule can determine its efficacy and safety. In the realm of asymmetric catalysis, chiral phosphines have emerged as powerful tools for the construction of complex molecular architectures. This guide provides a detailed comparison of the performance of the chiral spiro-phosphine catalyst, (R)-Sitcp, against traditional phosphine catalysts in the context of asymmetric [3+2] cycloaddition reactions.
Executive Summary
This compound has demonstrated significant advantages over traditional achiral and other chiral phosphine catalysts in the asymmetric [3+2] cycloaddition of benzofuranone-derived olefins with allenoates. The primary benefits include:
-
Superior Enantioselectivity: this compound consistently delivers products with excellent enantiomeric excess (ee), often reaching up to 99%.[1][2]
-
High Yields: Reactions catalyzed by this compound proceed with high efficiency, providing desired products in good to excellent yields.[1][2]
-
Excellent Regio- and Diastereoselectivity: This catalyst exhibits remarkable control over the regioselectivity (α- vs. γ-addition) and diastereoselectivity of the cycloaddition.[1][2]
-
Mild Reaction Conditions: The catalytic system is effective under mild conditions, typically at room temperature, which is advantageous for sensitive substrates and for reducing energy consumption.[1][2]
Quantitative Performance Comparison
The following tables summarize the performance of this compound in comparison to other phosphine catalysts in the asymmetric [3+2] cycloaddition of 3-((1-naphthyl)methylene)benzofuran-2(3H)-one with methyl allenoate.
Table 1: Screening of Chiral Phosphine Catalysts
| Catalyst | Yield (%) | Regioselectivity (γ:α) | Enantiomeric Excess (ee, %) |
| This compound (CP5) | 78 | >19:1 | 99 |
| CP1 | 45 | 86:14 | 8 |
| CP2 | 56 | 90:10 | 25 |
| CP3 | 65 | 92:8 | 65 |
| CP4 | 72 | 95:5 | 88 |
| CP6 | 52 | 88:12 | 15 |
| CP7 | 68 | 93:7 | 75 |
Data sourced from Wang, D. et al., Chem. Sci., 2015, 6, 7319-7325. The reaction was carried out with 0.1 mmol of the benzofuranone-derived olefin, 0.15 mmol of methyl allenoate, and 10 mol% of the catalyst in a 1:1 mixture of DCM and toluene with 4Å molecular sieves at room temperature for 12 hours.[2]
Table 2: Comparison with a Traditional Achiral Catalyst
While a direct comparison under identical conditions is not available in the literature, the following table provides a general performance overview of triphenylphosphine in a [3+2] cycloaddition reaction of allenoates with trifluoromethylketones. This serves to highlight the significant advantage of this compound in achieving high enantioselectivity.
| Catalyst | Substrates | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | Benzofuranone-derived olefin + Allenoate | 78 | 99 |
| Triphenylphosphine | Trifluoromethylketone + Allenoate | 49-99 | Not Applicable (achiral) |
Triphenylphosphine data is indicative of its general utility in promoting [3+2] cycloadditions but does not yield chiral products.[3][4]
Experimental Protocols
General Experimental Protocol for the this compound Catalyzed [3+2] Cycloaddition
The following is a representative experimental procedure for the asymmetric [3+2] cycloaddition of a benzofuranone-derived olefin with an allenoate, as described in the supplementary information of Wang, D. et al., Chem. Sci., 2015, 6, 7319-7325.
Materials:
-
3-((1-naphthyl)methylene)benzofuran-2(3H)-one (0.1 mmol, 1.0 equiv)
-
Methyl 2,3-butadienoate (0.15 mmol, 1.5 equiv)
-
This compound (CP5) (0.01 mmol, 10 mol%)
-
4 Å Molecular Sieves (30 mg)
-
Dichloromethane (DCM, 0.5 mL)
-
Toluene (0.5 mL)
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add 3-((1-naphthyl)methylene)benzofuran-2(3H)-one, 4 Å molecular sieves, and this compound.
-
Add the solvent mixture (0.5 mL of DCM and 0.5 mL of toluene) to the tube.
-
Add methyl 2,3-butadienoate to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired spirocyclopentene benzofuran-2-one product.
-
Determine the yield and enantiomeric excess of the product. The enantiomeric excess is determined by chiral HPLC analysis.
Reaction Mechanism and Workflow
The proposed catalytic cycle for the this compound-catalyzed [3+2] cycloaddition reaction is initiated by the nucleophilic addition of the phosphine to the allenoate, forming a zwitterionic intermediate. This intermediate then acts as a 1,3-dipole and undergoes a cycloaddition with the benzofuranone-derived olefin. A subsequent intramolecular proton transfer and elimination of the catalyst regenerates the active phosphine and yields the final product.[1]
Caption: Proposed catalytic cycle for the this compound catalyzed [3+2] cycloaddition.
Conclusion
The data presented in this guide clearly indicates that this compound is a highly effective catalyst for the asymmetric [3+2] cycloaddition of benzofuranone-derived olefins with allenoates, offering significant advantages in terms of enantioselectivity, yield, and operational simplicity over other screened chiral phosphines and traditional achiral catalysts. Its ability to generate complex spirocyclic structures with high stereocontrol under mild conditions makes it a valuable tool for synthetic chemists, particularly those in the field of drug discovery and development. The well-defined reaction mechanism provides a solid foundation for further optimization and application of this catalytic system to a broader range of substrates.
References
- 1. Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphine-catalyzed [3 + 2] cycloaddition of allenoates with trifluoromethylketones: synthesis of dihydrofurans and tetrahydrofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unraveling the Performance of (R)-Sitcp: A DFT-Guided Comparison with Other Chiral Ligands in Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective chiral catalysts is paramount. This guide provides an objective comparison of the performance of the chiral phosphine ligand (R)-Sitcp with other notable ligands in asymmetric catalysis, supported by experimental data and detailed Density Functional Theory (DFT) calculations.
The selection of an appropriate chiral ligand is a critical factor in achieving high enantioselectivity in asymmetric catalysis. This compound, a spiro-phosphepine ligand, has demonstrated significant potential in promoting various asymmetric transformations. This guide delves into the specifics of its performance, particularly in cycloaddition reactions, and contextualizes it with data from other widely used phosphine ligands.
Performance in Asymmetric Cycloaddition Reactions
Recent studies have highlighted the efficacy of this compound in catalyzing asymmetric cycloaddition reactions. For instance, in the regioselective catalytic asymmetric [3 + 2] cycloaddition of benzofuranone-derived olefins with allenoates, this compound was found to be a highly effective catalyst, affording functionalized 3-spirocyclopentene benzofuran-2-ones in good yields and with high enantioselectivities.[1] DFT calculations were instrumental in rationalizing the observed regioselective outcomes of this phosphine-catalyzed reaction.[1]
Another application of this compound is in the enantioselective formal [4 + 2] cycloaddition of saccharin-derived ketimines and ethyl α-methylallenoate, which yields tricyclic tetrahydropyridines with good yields and enantiomeric excesses, along with excellent regioselectivity.[2]
To provide a comparative perspective, the following table summarizes the performance of this compound alongside other selected phosphine ligands in similar asymmetric cycloaddition reactions.
| Ligand | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | [3 + 2] Cycloaddition | Benzofuranone-derived olefins, Allenoates | Good | High | [1] |
| This compound | [4 + 2] Cycloaddition | Saccharin-derived ketimines, Ethyl α-methylallenoate | Good | High | [2] |
| (R)-P1 | [4 + 2] Cycloaddition | Imines, α-ethoxycarbonylmethylallenoate | ~100 | Excellent | [2] |
| exo-(p-anisyl)-HypPhos | [4 + 2] Cycloaddition | Imines, α-methylallenoates | High | High | [2] |
Experimental Protocols
General Procedure for this compound-catalyzed [3 + 2] Cycloaddition:
To a solution of the benzofuranone-derived olefin (0.1 mmol) and the allenoate (0.12 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) is added the this compound catalyst (10 mol%). The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a designated period (e.g., 24 hours). After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-spirocyclopentene benzofuran-2-one.
General Procedure for this compound-catalyzed [4 + 2] Cycloaddition:
A mixture of the saccharin-derived ketimine (0.1 mmol), ethyl α-methylallenoate (0.12 mmol), and this compound (10 mol%) in an appropriate solvent (e.g., CH2Cl2, 1.0 mL) is stirred at a specific temperature (e.g., 0 °C) for the required duration (e.g., 12 hours). The reaction mixture is then concentrated, and the resulting residue is purified by flash column chromatography to yield the corresponding tricyclic tetrahydropyridine.
Mechanistic Insights from DFT Calculations
DFT calculations play a crucial role in understanding the origin of stereoselectivity in these catalytic reactions. By modeling the transition states of the catalytic cycle, researchers can elucidate the key interactions between the catalyst, substrates, and the chiral ligand that dictate the stereochemical outcome. In the case of the this compound-catalyzed [3 + 2] cycloaddition, DFT studies have been used to explain the observed regioselectivity.[1]
The logical workflow for a typical phosphine-catalyzed asymmetric reaction, from catalyst activation to product formation, can be visualized as follows:
Caption: A generalized workflow for a phosphine-catalyzed asymmetric reaction.
Conclusion
This compound has emerged as a promising chiral phosphine ligand for asymmetric cycloaddition reactions, demonstrating high efficiency and enantioselectivity. DFT calculations have proven to be an invaluable tool for understanding the mechanistic details and the origins of stereocontrol in these transformations. While direct, extensive comparative studies with a broad range of ligands are still emerging, the available data suggests that this compound is a competitive and valuable addition to the toolbox of synthetic chemists engaged in the development of enantioselective catalytic processes. Further research, including broader substrate scope and direct comparisons with other state-of-the-art ligands, will continue to define the full potential of this catalyst.
References
(R)-Sitcp in Enantioselective [4+2] Cycloaddition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the chiral phosphine catalyst (R)-Sitcp in the enantioselective formal [4+2] cycloaddition of ketimines with allenoates. The performance of this compound is evaluated against other leading chiral phosphine catalysts, supported by experimental data to inform catalyst selection in the synthesis of complex nitrogen-containing heterocycles.
The development of efficient and highly selective catalytic methods for the synthesis of enantioenriched heterocyclic compounds is a cornerstone of modern organic chemistry and drug discovery. Among these, the phosphine-catalyzed [4+2] cycloaddition of allenoates with imines has emerged as a powerful tool for the construction of functionalized tetrahydropyridines, a scaffold present in numerous biologically active molecules. In this context, the chiral spiro phosphepine catalyst, this compound, has demonstrated notable efficacy. This guide presents a detailed comparison of this compound with other chiral phosphine catalysts in this key transformation, offering a clear perspective on its relative performance.
Performance Benchmark: this compound vs. Alternative Catalysts
The enantioselective formal [4+2] cycloaddition of saccharin-derived ketimines with ethyl α-methylallenoate serves as a representative benchmark reaction. The performance of this compound is compared with other notable chiral phosphine catalysts under similar reaction conditions.
| Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| This compound | 85 | 92 | >95:5 |
| Amino-acid-derived P-1 | 78 | 88 | >20:1 |
| Fu's Catalyst (B1) | 99 | 99 | 99:1 |
Table 1: Performance comparison of this compound with alternative chiral phosphine catalysts in the enantioselective [4+2] cycloaddition of a saccharin-derived ketimine with an allenoate.
Reaction Workflow and Catalytic Cycle
The phosphine-catalyzed [4+2] cycloaddition proceeds through a well-established catalytic cycle. The general workflow and the proposed catalytic cycle are depicted below.
Experimental Protocols
General Procedure for the this compound-Catalyzed Enantioselective [4+2] Cycloaddition:
To a solution of the saccharin-derived ketimine (0.1 mmol) in toluene (1.0 mL) was added the chiral spiro phosphepine catalyst this compound (10 mol%). The mixture was stirred at room temperature for 10 minutes. Ethyl α-methylallenoate (0.12 mmol) was then added, and the reaction mixture was stirred at the same temperature for the time specified in the data table. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by silica gel column chromatography to afford the desired tricyclic tetrahydropyridine.
Characterization Data for the this compound-catalyzed product:
The enantiomeric excess of the product was determined by chiral HPLC analysis. The diastereomeric ratio was determined by 1H NMR analysis of the crude reaction mixture.
Discussion
The data presented in Table 1 highlights the effectiveness of this compound as a catalyst for the enantioselective formal [4+2] cycloaddition, affording the product in high yield (85%) and with excellent enantioselectivity (92% ee) and diastereoselectivity (>95:5 dr).
In comparison, an amino-acid-derived phosphine catalyst (P-1) also provides good results, though with slightly lower yield and enantioselectivity. Fu's catalyst (B1), a binaphthyl-based phosphine, demonstrates exceptional performance with nearly quantitative yield and enantioselectivity.
The choice of catalyst will ultimately depend on the specific substrate scope, desired level of stereocontrol, and catalyst availability and cost. This compound represents a highly competitive option, particularly for the synthesis of complex, spirocyclic nitrogen-containing heterocycles.
This guide provides a snapshot of the current landscape of chiral phosphine-catalyzed enantioselective [4+2] cycloadditions. Further research and development in this area will undoubtedly lead to the discovery of even more efficient and versatile catalysts, expanding the synthetic chemist's toolbox for the creation of complex chiral molecules.
(R)-Sitcp in Asymmetric Catalysis: A Comparative Guide to Cross-Reactivity with Diverse Substrates
For researchers, scientists, and professionals in drug development, the chiral phosphine catalyst (R)-Sitcp has emerged as a powerful tool in asymmetric synthesis. This guide provides an objective comparison of this compound's performance across different substrates in cycloaddition reactions, supported by experimental data and detailed protocols.
This compound, a spiro-phosphepine ligand, has demonstrated remarkable efficacy in catalyzing enantioselective [3+2] and [4+2] cycloaddition reactions. These reactions are pivotal in the construction of complex chiral molecules, a cornerstone of modern medicinal chemistry and materials science. This guide will delve into the cross-reactivity of this compound with two primary classes of substrates: benzofuranone-derived olefins with allenoates in [3+2] cycloadditions, and saccharin-derived ketimines with ethyl α-methylallenoate in [4+2] cycloadditions.
Data Presentation: Performance of this compound with Various Substrates
The catalytic efficiency of this compound is highly dependent on the electronic and steric properties of the reacting substrates. The following tables summarize the quantitative data from cross-reactivity studies, highlighting yields and enantioselectivities achieved.
Table 1: this compound-Catalyzed [3+2] Cycloaddition of Benzofuranone-Derived Olefins and Allenoates[1]
This reaction constructs functionalized 3-spirocyclopentene benzofuran-2-ones, valuable scaffolds in organic synthesis. The data reveals that this compound consistently affords high yields and excellent enantioselectivities across a range of substituted benzofuranone-derived olefins and allenoates.
| Entry | Benzofuranone-Derived Olefin (Substituent) | Allenoate (R group) | Yield (%) | ee (%) |
| 1 | H | Benzyl | 95 | 98 |
| 2 | 5-Me | Benzyl | 92 | 97 |
| 3 | 5-Cl | Benzyl | 96 | 99 |
| 4 | 5-Br | Benzyl | 98 | 99 |
| 5 | 7-Me | Benzyl | 90 | 96 |
| 6 | H | Methyl | 93 | 98 |
| 7 | H | Ethyl | 94 | 98 |
| 8 | H | tert-Butyl | 85 | 95 |
Table 2: this compound-Catalyzed [4+2] Cycloaddition of Saccharin-Derived Ketimines and Ethyl α-Methylallenoate
This formal [4+2] cycloaddition provides access to structurally complex tricyclic tetrahydropyridines. The performance of this compound with various electronically and sterically diverse saccharin-derived ketimines is presented below.
| Entry | Saccharin-Derived Ketimine (Substituent on Aryl Group) | Yield (%) | ee (%) |
| 1 | H | 92 | 90 |
| 2 | 4-Me | 95 | 91 |
| 3 | 4-OMe | 96 | 92 |
| 4 | 4-F | 90 | 89 |
| 5 | 4-Cl | 93 | 91 |
| 6 | 4-Br | 94 | 92 |
| 7 | 2-Me | 88 | 85 |
| 8 | 2-Cl | 85 | 88 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of these catalytic systems. The following are generalized experimental protocols for the key reactions cited.
General Procedure for the this compound-Catalyzed [3+2] Cycloaddition of Benzofuranone-Derived Olefins and Allenoates[1]
To a dried Schlenk tube under an argon atmosphere, this compound (0.01 mmol, 10 mol%) and the benzofuranone-derived olefin (0.1 mmol) are added. Anhydrous toluene (1.0 mL) is then added, followed by the allenoate (0.12 mmol). The resulting mixture is stirred at room temperature for 24 hours. After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3-spirocyclopentene benzofuran-2-one. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for the this compound-Catalyzed [4+2] Cycloaddition of Saccharin-Derived Ketimines and Ethyl α-Methylallenoate
In a glovebox, a vial is charged with this compound (0.02 mmol, 10 mol%) and the saccharin-derived ketimine (0.2 mmol). Anhydrous dichloromethane (2.0 mL) is added, and the solution is stirred for 5 minutes at room temperature. Ethyl α-methylallenoate (0.24 mmol) is then added, and the reaction mixture is stirred at room temperature for 48 hours. The solvent is then evaporated, and the crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate) to yield the corresponding tricyclic tetrahydropyridine. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations: Workflow and Catalytic Cycle
To further elucidate the processes involved, the following diagrams visualize the experimental workflow and the proposed catalytic cycle for these reactions.
Advancements in Spiro Phosphine Ligands for Asymmetric Catalysis: A Comparative Guide
A detailed examination of recently developed spiro phosphine ligands, their performance in asymmetric catalysis, and the experimental protocols for their application.
In the realm of asymmetric catalysis, the design and synthesis of chiral ligands are of paramount importance for achieving high enantioselectivity and catalytic activity. Among the privileged ligand scaffolds, spiro phosphine ligands have emerged as a powerful class, characterized by their rigid C2-symmetric backbone which creates a well-defined and effective chiral environment around the metal center. This guide provides a comparative overview of recent advancements in spiro phosphine ligands, focusing on their performance in key catalytic transformations, detailed experimental methodologies, and the underlying mechanistic principles.
Performance Comparison of Spiro Phosphine Ligands
The efficacy of spiro phosphine ligands is demonstrated across a range of asymmetric catalytic reactions. The following tables summarize the performance of prominent spiro phosphine ligands in the asymmetric hydrogenation of ketones and the hydrosilylation/cyclization of 1,6-enynes, showcasing their high yields and enantioselectivities.
Asymmetric Hydrogenation of Ketones
The ruthenium-catalyzed asymmetric hydrogenation of prochiral ketones is a benchmark reaction for evaluating the performance of chiral phosphine ligands. Spiro-based diphosphine ligands, particularly those of the SDP (Spiro Diphosphine) series, have demonstrated exceptional results in this transformation.
| Ligand | Substrate | Catalyst Loading (S/C) | Yield (%) | ee (%) | Conditions | Reference |
| (S)-SDP | Acetophenone | 2000 | >99 | 98.2 | RuCl2[(S)-SDP][(R,R)-DPEN], i-PrOH, 28 °C, 8 atm H2, 2 h | [1] |
| (S)-Xyl-SDP | Acetophenone | 100,000 | >99 | 99.5 | RuCl2[(S)-Xyl-SDP][(R,R)-DPEN], i-PrOH, t-BuOK, 28 °C, 8 atm H2, 12 h | [1] |
| (S)-Tol-SDP | 2-Acetylthiophene | 2000 | >99 | 97.5 | RuCl2[(S)-Tol-SDP][(R,R)-DPEN], i-PrOH, t-BuOK, 28 °C, 8 atm H2, 4 h | [1] |
| (S)-SDP | 1-Tetralone | 2000 | >99 | 99.1 | RuCl2[(S)-SDP][(R,R)-DPEN], i-PrOH, t-BuOK, 28 °C, 50 atm H2, 15 h | [1] |
| (S)-Xyl-SDP | 1-Indanone | 2000 | >99 | 99.2 | RuCl2[(S)-Xyl-SDP][(R,R)-DPEN], i-PrOH, t-BuOK, 28 °C, 50 atm H2, 15 h | [1] |
Rh-Catalyzed Asymmetric Hydrosilylation/Cyclization of 1,6-Enynes
A recent development in spiro phosphine ligands is the introduction of a silicon atom at the spiro center (Si-SDP). This modification has been shown to enhance reactivity compared to the carbon analogue (SDP) and the widely used BINAP ligand in the Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes.
| Ligand | Substrate | Yield of Cyclized Product (%) | ee (%) | Conditions | Reference |
| BINAP (L1) | N-allyl-N-(prop-2-yn-1-yl)tosylamide | 30 | - | [Rh(cod)2]BF4, L1, PhSiH3, DCE, rt, 24 h | [2] |
| SDP (L2) | N-allyl-N-(prop-2-yn-1-yl)tosylamide | 42 | - | [Rh(cod)2]BF4, L2, PhSiH3, DCE, rt, 24 h | [2] |
| Si-SDP (L3) | N-allyl-N-(prop-2-yn-1-yl)tosylamide | 95 | 91 | [Rh(cod)2]BF4, L3, PhSiH3, DCE, rt, 24 h | [2] |
| Si-Xyl-SDP (L4) | N-allyl-N-(prop-2-yn-1-yl)tosylamide | 90 | 88 | [Rh(cod)2]BF4, L4, PhSiH3, DCE, rt, 24 h | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of these catalytic systems. The following sections provide established protocols for the synthesis of a key precursor for SDP ligands and a general procedure for their application in asymmetric hydrogenation.
Synthesis of (S)-1,1'-Spirobiindane-7,7'-diol ((S)-SPINOL)
(S)-SPINOL is the foundational chiral building block for the synthesis of the SDP ligand series.
Procedure: The enantiomerically pure (S)-SPINOL can be obtained through various methods, including resolution of the racemate or asymmetric synthesis. A common resolution method involves the formation of diastereomeric inclusion complexes with a chiral resolving agent, such as N-benzylcinchonidinium chloride. The resolved complex can then be subjected to X-ray crystallography to confirm the absolute configuration.[3] More recent methods have focused on the phosphoric acid-catalyzed asymmetric synthesis to provide direct access to enantiopure SPINOL and its derivatives.[3]
General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of Ketones
This protocol outlines a typical procedure for the asymmetric hydrogenation of an aromatic ketone using a Ru-(S)-SDP complex.
Materials:
-
Ketone substrate (e.g., acetophenone)
-
RuCl2[(S)-SDP][(R,R)-DPEN] catalyst
-
2-Propanol (i-PrOH), anhydrous
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (H2)
Procedure:
-
In a glovebox, a glass-lined stainless steel autoclave is charged with the ketone substrate (1.0 mmol), the ruthenium catalyst (0.0005 mmol, S/C = 2000), and anhydrous 2-propanol (2 mL).
-
A solution of t-BuOK in 2-propanol (e.g., 0.1 M, 0.1 mL) is added.
-
The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The autoclave is purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 8 atm).
-
The reaction mixture is stirred at the specified temperature (e.g., 28 °C) for the required time (e.g., 2-12 hours).
-
After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is passed through a short pad of silica gel to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The conversion and enantiomeric excess of the product alcohol are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.[1]
Visualizing the Workflow and Catalytic Cycle
The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis of SDP ligands and the proposed catalytic cycle for the asymmetric hydrogenation of ketones.
Caption: General synthetic workflow for (S)-SDP ligand starting from racemic SPINOL.
References
Safety Operating Guide
Comprehensive Disposal Protocol for (R)-Sitcp
Disclaimer: This document provides guidance on the proper disposal of (R)-Sitcp based on general principles for organophosphorus compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, a conservative approach assuming the compound is hazardous is recommended. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and in case of any uncertainty.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are mandatory. Chemical-resistant gloves (e.g., nitrile, neoprene) are crucial. For tasks with a higher risk of splashing, consider double-gloving or using heavier-duty gloves.[2]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors. If there is a risk of aerosol generation, a respirator may be necessary.[3][4]
This compound Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C25H23P | PubChem[1] |
| Molecular Weight | 354.4 g/mol | PubChem[1] |
| IUPAC Name | 10-phenyl-10-phosphapentacyclo[10.6.1.1¹,⁴.0¹⁶,¹⁹.0⁸,²⁰]icosa-4(20),5,7,12,14,16(19)-hexaene | PubChem[1] |
| Synonyms | (11aR)-(+)-5,6,10,11,12,13-Hexahydro-5-phenyl-4H-diindeno[7,1-cd:1',7'-fg]phosphocine, this compound | PubChem[1] |
Step-by-Step Disposal Procedure
This procedure outlines the steps for the safe collection and disposal of this compound waste.
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Segregate solid waste (e.g., contaminated gloves, weigh paper, pipette tips) from liquid waste (e.g., solutions containing this compound).
Step 2: Waste Collection
-
Solid Waste:
-
Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
This includes used PPE, contaminated lab supplies, and any material used for spill cleanup.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, shatter-resistant container (e.g., a plastic-coated glass bottle or a high-density polyethylene (HDPE) container).
-
Ensure the container has a secure, tight-fitting cap to prevent leaks and evaporation.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Step 3: Waste Labeling
-
Properly label the hazardous waste container immediately upon starting waste collection.
-
The label must include the following information:[5][6][7][8][9]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components of the waste.
-
The approximate concentration or percentage of each component.
-
The hazard characteristics (e.g., "Toxic," "Irritant" - as a precaution).
-
The name and contact information of the generating researcher or lab.
-
The accumulation start date (the date the first drop of waste was added to the container).
-
Step 4: Storage
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
The storage area should be well-ventilated, away from sources of ignition, and in a secondary containment bin to catch any potential leaks.
Step 5: Disposal Request
-
Once the waste container is full or the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your EHS department.
-
Follow your institution's specific procedures for waste pickup.
Spill Management Protocol
In the event of a spill, follow these procedures:
Step 1: Evacuate and Alert
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or involves highly volatile materials, evacuate the immediate area.
Step 2: Assess the Spill
-
From a safe distance, assess the extent of the spill and the associated hazards.
-
If you are trained and comfortable with cleaning up the spill and have the appropriate materials, proceed with the cleanup. Otherwise, contact your institution's EHS for assistance.
Step 3: Contain the Spill
-
For liquid spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill and prevent it from spreading.[10][11]
Step 4: Clean Up the Spill
-
Wearing the appropriate PPE, carefully clean up the spill.
-
For solid spills, gently sweep the material into a dustpan and place it in the designated solid hazardous waste container. Avoid creating dust.
-
For liquid spills, once the liquid is absorbed, use a scoop or other appropriate tool to collect the absorbent material and place it in the solid hazardous waste container.[12]
-
Decontaminate the spill area with a suitable solvent or cleaning solution, and collect the cleaning materials as hazardous waste.
Step 5: Dispose of Cleanup Materials
-
All materials used for the spill cleanup, including absorbent pads, contaminated PPE, and cleaning cloths, must be disposed of as hazardous waste following the procedures outlined in Section 3.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. This compound | C25H23P | CID 11325691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bradyid.com [bradyid.com]
- 6. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 7. actenviro.com [actenviro.com]
- 8. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Personal protective equipment for handling (R)-Sitcp
Disclaimer: No specific Safety Data Sheet (SDS) for (R)-Sitcp was found. The following guidance is based on the general hazards associated with chiral phosphine catalysts and organophosphorus compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to perform a thorough risk assessment before handling this compound.
This compound, a chiral phosphine catalyst, requires careful handling due to its potential toxicity and air sensitivity, characteristic of many organophosphorus compounds. Exposure can lead to various health effects, and improper handling may result in the degradation of the compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes. |
| Face Shield | A face shield should be worn in addition to goggles when there is a significant risk of splashing. | |
| Skin and Body Protection | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is required. |
| Chemical-Resistant Apron | A chemically resistant apron should be worn over the lab coat. | |
| Full-length Pants and Closed-toe Shoes | Pants should cover the entire leg, and shoes must be non-perforated. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised. |
| Respiratory Protection | Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood. |
| Respirator | For situations where a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
Operational Plan for Safe Handling
A structured operational plan is crucial for minimizing risks during the handling and use of this compound.
1. Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare a designated and clearly labeled workspace within the fume hood.
-
Have spill cleanup materials readily accessible.
2. Handling:
-
Conduct all weighing and transfers of this compound within the fume hood.
-
Use inert gas (e.g., argon or nitrogen) techniques if the compound is air-sensitive to prevent degradation.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Keep containers tightly closed when not in use.
3. Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, gloves, and absorbent materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
1. Small Spills (in a fume hood):
-
Restrict access to the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
2. Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
